Product packaging for 2-Iodo-1-(perfluorohexyl)octane(Cat. No.:CAS No. 109574-84-7)

2-Iodo-1-(perfluorohexyl)octane

Cat. No.: B175511
CAS No.: 109574-84-7
M. Wt: 558.16 g/mol
InChI Key: GVWXUPPPAHSALU-UHFFFAOYSA-N
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Description

2-Iodo-1-(perfluorohexyl)octane is a useful research compound. Its molecular formula is C14H16F13I and its molecular weight is 558.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16F13I B175511 2-Iodo-1-(perfluorohexyl)octane CAS No. 109574-84-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F13I/c1-2-3-4-5-6-8(28)7-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWXUPPPAHSALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546557
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109574-84-7
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Iodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-1-(perfluorohexyl)octane, a valuable intermediate in the preparation of fluorinated organic compounds. This document details the primary synthetic methodologies, experimental protocols, and characterization data to support research and development in medicinal chemistry and materials science.

Introduction

This compound (CAS No. 109574-84-7) is a semifluorinated alkane iodide. Its structure, featuring a perfluorohexyl moiety linked to an octane backbone via an iodine atom, imparts unique physicochemical properties. These properties, including high density, low surface tension, and chemical inertness, make it a significant building block in the synthesis of specialized materials and pharmaceutically relevant molecules. The carbon-iodine bond serves as a versatile functional handle for further chemical transformations.

Synthetic Pathways

The principal and most direct method for the synthesis of this compound is the radical addition of perfluorohexyl iodide to 1-octene. This reaction can be initiated through thermal decomposition of a radical initiator or via photocatalysis.

Radical Addition Initiated by Azobisisobutyronitrile (AIBN)

The thermal decomposition of AIBN generates radicals that initiate a chain reaction involving the addition of the perfluorohexyl radical to the double bond of 1-octene, followed by iodine atom transfer.

Photocatalytic Radical Addition

Visible light photocatalysis offers an alternative, milder approach to initiate the radical addition. This method often utilizes an organic dye photocatalyst to generate the perfluoroalkyl radical under ambient temperature conditions.

Experimental Protocols

AIBN-Initiated Synthesis of this compound

This protocol is based on established methods of radical addition of perfluoroalkyl iodides to alkenes.

Materials:

  • Perfluorohexyl iodide (C6F13I)

  • 1-Octene

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous, degassed solvent (e.g., toluene or acetonitrile, optional, as the reaction can be run neat)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Schlenk line or similar apparatus for maintaining an inert atmosphere

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-octene (1.0 equivalent).

  • Add perfluorohexyl iodide (1.0 - 1.2 equivalents).

  • Add AIBN (0.05 - 0.1 equivalents).

  • The reaction mixture is heated to 80 °C with vigorous stirring.

  • The reaction is monitored by GC-MS or TLC for the consumption of the starting materials (typically 0.5 - 2 hours).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • If a solvent was used, it is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound
PropertyValueReference
CAS Number 109574-84-7[1][2][3]
Molecular Formula C14H16F13I[1]
Molecular Weight 558.16 g/mol [1][3]
Appearance Colorless to pale yellow oilGeneral knowledge based on similar compounds
Purity (typical) >95%[1]
¹H NMR Data available from commercial suppliers[2][4]
¹³C NMR Data available from commercial suppliers[2]
¹⁹F NMR Data available from commercial suppliers
Mass Spectrometry Data available from commercial suppliers[2][4]
Table 2: Summary of Synthetic Parameters for AIBN-Initiated Radical Addition
ParameterValueNotes
Reactant Ratio 1-Octene : Perfluorohexyl iodide (1 : 1.0-1.2)A slight excess of the iodide can ensure complete conversion of the alkene.
Initiator Loading 0.05 - 0.1 equivalents of AIBNThe amount can be adjusted to control the reaction rate.
Reaction Temperature 80 °CStandard temperature for AIBN decomposition.
Reaction Time 0.5 - 2 hoursMonitor by GC-MS or TLC.
Purification Method Vacuum DistillationEffective for separating the product from non-volatile impurities and unreacted starting materials.

Mandatory Visualizations

Diagram 1: Synthetic Pathway of this compound

G Synthesis of this compound Perfluorohexyl_Iodide Perfluorohexyl Iodide (C₆F₁₃I) AIBN AIBN, 80 °C Perfluorohexyl_Iodide->AIBN 1_Octene 1-Octene 1_Octene->AIBN Product This compound AIBN->Product

Caption: AIBN-initiated radical addition of perfluorohexyl iodide to 1-octene.

Diagram 2: Experimental Workflow for Synthesis and Purification

G Experimental Workflow Start Combine Reactants and Initiator Reaction Heat at 80 °C under Inert Atmosphere Start->Reaction Monitoring Monitor Progress (GC-MS/TLC) Reaction->Monitoring Workup Cool and Remove Solvent (if any) Monitoring->Workup Purification Vacuum Distillation Workup->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Workflow for the synthesis and purification of the target compound.

Conclusion

The synthesis of this compound is readily achievable through the radical addition of perfluorohexyl iodide to 1-octene, with thermal initiation by AIBN being a well-established method. This guide provides the essential details for its preparation and characterization, serving as a valuable resource for chemists in the fields of drug discovery and materials science. The unique properties of this fluorinated intermediate warrant its further exploration in the development of novel chemical entities.

References

2-Iodo-1-(perfluorohexyl)octane chemical and physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 2-Iodo-1-(perfluorohexyl)octane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound. This synthetic organofluorine compound, with the chemical formula C14H16F13I, is notable for its unique structure, which combines a hydrophobic octane chain with a lipophobic and highly fluorinated perfluorohexyl group. This distinct molecular architecture imparts properties such as high thermal stability, low surface tension, and repellency to both water and oil, making it a compound of significant interest in materials science and for consideration in biomedical applications. This document is intended for researchers, scientists, and professionals in drug development, presenting detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this compound.

Core Chemical and Physical Properties

This compound is a halogenated alkane characterized by a C6 perfluorinated chain attached to an eight-carbon hydrocarbon chain, with an iodine atom at the second position of the octane moiety. This structure results in a high molecular weight and a complex set of physicochemical properties. The compound is typically supplied for research purposes with a purity of 95-96%.

Physical and Chemical Data Summary

The key identifying and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane
CAS Number 109574-84-7
Molecular Formula C14H16F13I
Molecular Weight 558.16 g/mol
InChI Key GVWXUPPPAHSALU-UHFFFAOYSA-N
SMILES CCCCCCC(I)CC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
Purity 95-96%
Heavy Atom Count 28
Rotatable Bond Count 11
Complexity 498
XLogP3 9.3
Storage Temperature Refrigerated, 2-8°C, sealed in dry, dark place

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several precursor-based methodologies that involve modifying a pre-existing carbon skeleton.

Synthesis Methodologies
  • Nucleophilic Substitution: A common and direct route involves the displacement of a different halogen, such as bromine, from a precursor molecule. For instance, 1-(perfluorohexyl)octyl bromide can be reacted with sodium iodide (NaI) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This Finkelstein-type reaction typically requires heating to 80–100°C under an inert atmosphere and can achieve yields between 65% and 85%.

  • Organometallic Reagent-Mediated Synthesis: Another approach utilizes organometallic reagents. For example, 2-(perfluorohexyl)ethyl magnesium chloride can be generated in-situ and then coupled with an appropriate alkyl halide to form the desired carbon backbone.

  • Radical Addition: A related, non-iodinated compound, 2-perfluorohexyloctane, is prepared via the radical addition of perfluorohexyl iodide to 1-octene using a radical initiator like AIBN at 80°C. The resulting iodo-adduct is then reduced. A similar strategy could be adapted for the synthesis of this compound. A novel synthesis method for the related perfluorohexyl n-octane involves the condensation of perfluorohexyl iodoalkane and 1-octene using a photocatalyst, mercaptan, and a tertiary amine as a halogen atom scavenger.

G General Synthesis Pathways for this compound Precursors Precursors (e.g., 1-(perfluorohexyl)octyl bromide, 1-octene) Synthesis Synthesis Reaction Precursors->Synthesis Reaction Reagents Reagents (NaI, Organometallics, Radical Initiators) Reagents->Synthesis Product This compound Purification Purification (e.g., Three-Phase Extraction, Distillation) Product->Purification Purification Step FinalProduct Purified Product Purification->FinalProduct Final Product Synthesis->Product Crude Product

Caption: A flowchart illustrating the general synthesis workflow.

Chemical Reactivity

The iodine atom in this compound is a good leaving group, which makes the compound susceptible to various chemical transformations.

  • Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. This makes it a versatile intermediate for synthesizing diverse perfluoroalkyl derivatives.

  • Reduction Reactions: The carbon-iodine bond can be reduced to a carbon-hydrogen bond, effectively removing the iodine atom to form 1-(perfluorohexyl)octane. This can be achieved through catalytic hydrogenation with hydrogen gas and a palladium catalyst, or by using reducing agents like lithium aluminum hydride. This derivative, a semifluorinated alkane, has been extensively investigated and approved for ophthalmic use in treating dry eye disease.

G Key Chemical Reactions Start This compound Substitution Nucleophilic Substitution Start->Substitution + Nucleophile (e.g., NaN3) Reduction Reduction Start->Reduction + Reducing Agent (e.g., LiAlH4) or Catalytic Hydrogenation Derivatives Diverse Perfluoroalkyl Derivatives Substitution->Derivatives Alkane 1-(perfluorohexyl)octane (Ophthalmic Applications) Reduction->Alkane

Caption: Reactivity pathways of this compound.

Applications in Research and Development

The unique physicochemical properties of this compound make it a valuable compound in several fields.

Materials Science

The presence of the perfluorohexyl group imparts a low surface energy, leading to surfaces that are highly repellent to both water and oil (hydrophobic and oleophobic). This property is critical for developing advanced materials such as:

  • Advanced Coatings: Used to create self-cleaning and anti-fouling surfaces.

  • Lubricants: The high thermal stability makes it suitable for high-temperature lubricant applications.

Drug Delivery and Biomedical Research

Semifluorinated alkanes, such as the derivatives of this compound, are attractive for novel drug delivery systems.

  • Ophthalmic Drug Delivery: The low surface tension and spreading ability are beneficial for topical applications, including treatments for dry eye disease. The non-iodinated analog, perfluorohexyloctane, is FDA-approved for this purpose. It is believed to stabilize the lipid layer of the tear film.

  • Biological Imaging: Its structure suggests potential as a contrast agent in biological imaging.

  • Interaction with Membranes: The fluorinated structure allows it to influence the fluidity and permeability of biological membranes, potentially affecting cellular processes.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, standard techniques for characterization and purification can be applied, and protocols for related compounds offer insight.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique is crucial for characterizing the hydrocarbon (octane) portion of the molecule. The electronic effects of the perfluorohexyl group and the iodine atom will cause distinct chemical shifts for the protons on the octane chain. For a related, non-iodinated compound, the methine proton (CH) appears as a multiplet at 2.17-2.33 ppm, and the terminal methyl group shows as a triplet at 0.90 ppm. Similar patterns, with shifts influenced by the iodine, would be expected for this compound.

Purification
  • Three-Phase Extraction: This specialized technique leverages the compound's high fluorophilicity. It involves creating three immiscible layers with an organic solvent, water, and a fluorous solvent. The this compound will preferentially partition into the fluorous phase, enabling efficient separation from non-fluorinated impurities.

Hypothetical Ocular Irritation Evaluation Workflow

Based on protocols for the related compound perfluorohexyloctane, a workflow to evaluate the ocular effects of this compound can be proposed.

G Hypothetical Ocular Evaluation Workflow Start Start: Baseline Measurement (e.g., Corneal Surface Temperature) Application Topical Application of Test Compound (this compound vs. Control) Start->Application Monitoring Post-Application Monitoring (Infrared Thermography at t=5, 60 min) Application->Monitoring Analysis Data Analysis (Compare temperature changes, blinking frequency, etc.) Monitoring->Analysis Conclusion Conclusion on Irritation Potential Analysis->Conclusion

Caption: A proposed workflow for evaluating ocular effects.

Safety and Handling

This compound is classified as a hazardous chemical.

Hazard Identification
  • GHS Pictogram: Irritant.

  • Signal Word: Warning.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures
  • Handling: Wear personal protective equipment, including safety goggles and gloves. Ensure adequate ventilation and avoid creating dust or aerosols. Do not get in eyes, on skin, or on clothing.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It should be protected from direct sunlight as it may be sensitive to light.

  • Incompatible Materials: Strong oxidizing agents.

Conclusion

This compound is a highly functionalized molecule with a unique combination of properties derived from its semifluorinated structure. Its utility as a synthetic intermediate is significant, particularly for creating diverse perfluoroalkyl derivatives and the ophthalmically important compound 1-(perfluorohexyl)octane. While its direct applications are still under exploration, its characteristics make it a strong candidate for advanced materials science and a valuable tool for researchers developing novel drug delivery systems. Proper safety and handling procedures are essential when working with this compound due to its irritant nature.

molecular weight of 2-Iodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Iodo-1-(perfluorohexyl)octane, detailed experimental protocols for its synthesis, and a summary of its known applications. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and materials science.

Core Compound Data

This compound is a synthetic organofluorine compound notable for its unique properties conferred by the presence of a perfluorohexyl group attached to an octane chain. These properties include high thermal stability, low surface tension, and both hydrophobic and oleophobic characteristics.

PropertyValueSource(s)
Molecular Weight 558.16 g/mol [1][2]
Molecular Formula C₁₄H₁₆F₁₃I[1][2]
CAS Number 109574-84-7[1][2]
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane[2]
Purity Typically ≥95%[1]
Appearance Not explicitly stated, but related compounds are clear, colorless liquids.
Storage 2-8°C, Refrigerator[3]

Synthesis of this compound

The synthesis of this compound can be achieved through the radical addition of perfluorohexyl iodide to 1-octene. This method is effective for creating the carbon-carbon bond between the fluorinated and hydrocarbon chains.

Experimental Protocol: Radical Addition Synthesis

Objective: To synthesize this compound via the radical-initiated addition of perfluorohexyl iodide to 1-octene.

Materials:

  • Perfluorohexyl iodide (C₆F₁₃I)

  • 1-Octene (C₈H₁₆)

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous, degassed solvent (e.g., acetonitrile/methanol mixture)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Schlenk line or other inert atmosphere setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Assemble the three-necked flask with a reflux condenser and an inlet for inert gas. Ensure all glassware is oven-dried and cooled under an inert atmosphere to exclude moisture and oxygen.

  • Reagent Charging: To the flask, add 1-octene (1 equivalent) and perfluorohexyl iodide (1.2 equivalents). Dissolve the reactants in a minimal amount of degassed solvent. A 4:3 ratio of acetonitrile to methanol has been described for similar reactions.

  • Initiator Addition: Add a catalytic amount of AIBN (e.g., 0.05 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to approximately 80°C with vigorous stirring under a continuous flow of inert gas. The reaction is typically maintained for a period ranging from 30 minutes to several hours.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to observe the consumption of the starting materials.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure using a rotary evaporator. The crude product can then be purified.

  • Purification: Purification is typically achieved by fractional distillation under reduced pressure to isolate the this compound from unreacted starting materials and byproducts.

Safety Precautions:

  • Perfluorohexyl iodide and 1-octene should be handled in a well-ventilated fume hood.

  • AIBN is a potential explosion hazard and should be handled with care, avoiding high temperatures and grinding.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process for this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware prep_inert Establish Inert Atmosphere charge_reagents Charge 1-Octene and Perfluorohexyl Iodide add_initiator Add AIBN charge_reagents->add_initiator heat_react Heat to 80°C and Stir add_initiator->heat_react monitor Monitor Reaction Progress (GC/TLC) heat_react->monitor cool_down Cool to Room Temperature monitor->cool_down remove_solvent Remove Solvent (Rotary Evaporation) cool_down->remove_solvent distill Fractional Distillation remove_solvent->distill final_product Isolated this compound distill->final_product

Caption: Synthesis and purification workflow for this compound.

Potential Applications

Due to its unique physicochemical properties, this compound and related compounds are of interest in several fields:

  • Materials Science: The presence of the perfluorohexyl group can impart low surface energy to materials, making it a candidate for the development of hydrophobic and oleophobic coatings, advanced lubricants, and self-cleaning surfaces.

  • Drug Delivery and Biomedical Imaging: The inert and biocompatible nature of fluorinated compounds suggests potential applications in drug delivery systems. The iodine atom also presents the possibility for use as a contrast agent in imaging techniques.

  • Ophthalmology: A related compound, perfluorohexyloctane, is used in ophthalmic solutions to stabilize the tear film and treat dry eye disease by forming a protective layer that reduces evaporation. This suggests that this compound could be investigated for similar applications or as a precursor for other ophthalmic compounds.[4]

The biological activity of such compounds is often related to their interaction with biological membranes, where their fluorinated structure can influence membrane fluidity and permeability.[2]

References

Spectroscopic and Synthetic Profile of 2-Iodo-1-(perfluorohexyl)octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-(perfluorohexyl)octane is a semifluorinated alkane characterized by a C6 perfluorinated carbon chain and an eight-carbon hydrogenated chain, with an iodine atom at the second position of the octane moiety. Its molecular formula is C₁₄H₁₆F₁₃I, and it has a molecular weight of 558.16 g/mol .[1][2] This unique structure, combining lipophilic and fluorophilic segments, imparts properties such as high thermal stability, low surface tension, and repellency to both water and oil.[3] These characteristics make it a compound of significant interest in materials science for the development of advanced coatings and lubricants, as well as in biomedical research.[1][3] Its biological activity is primarily associated with its interactions with cell membranes, where its fluorinated structure can influence membrane fluidity and permeability.[3] This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and key properties of this compound.

Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound, this section presents a combination of predicted data and representative data from closely related compounds to provide a robust spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Spectroscopy

¹H NMR spectroscopy is essential for elucidating the structure of the octane portion of the molecule. The chemical shifts are influenced by the electronegative perfluorohexyl group and the iodine atom. Below are the predicted ¹H NMR chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
-CH₃~0.9Triplet (t)
-(CH₂)₅-~1.2-1.6Multiplet (m)
-CH₂-CH(I)-~1.8-2.2Multiplet (m)
-CH(I)-~4.0-4.3Multiplet (m)
-CH₂-C₆F₁₃~2.0-2.5Multiplet (m)

Note: These are estimated values. Actual experimental values may vary.[1]

For comparison, the related non-iodinated compound, 2-perfluorohexyloctane, shows a multiplet for the methine proton (CH) in the range of 2.17-2.33 ppm and a triplet for the terminal methyl group at 0.90 ppm.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton. The presence of the "heavy" iodine atom is expected to cause a significant upfield shift for the carbon to which it is attached (C2 of the octane chain).[1] Signals for carbons in the perfluorohexyl group will exhibit splitting due to C-F coupling.[1]

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
-CH₃ (C8)~14
-(CH₂)₅-~22-32Multiple peaks expected
-CH₂-CH(I)- (C3)~35-40
-CH(I)- (C2)~5-15Significant shielding due to iodine
-CH₂-C₆F₁₃ (C1)~30-35May show splitting due to F coupling
-C₆F₁₃~105-125Multiple peaks with C-F splitting

Note: These are estimated values. The signal for the carbon bonded to iodine may be broadened or unobserved due to quadrupolar relaxation.[1]

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly sensitive for characterizing the perfluorohexyl portion of the molecule. Distinct signals are expected for the terminal -CF₃ group and each of the five -CF₂- groups.

Table 3: Representative ¹⁹F NMR Data for a Perfluorohexyl Group

Fluorine GroupChemical Shift (δ, ppm)
-CF₃-80.83
-CF₂--102.67
-CF₂--122.14
-CF₂--122.69
-CF₂- (adjacent to hydrocarbon)-126.17

Note: Data is from a related compound, 1,3,5-trimethoxy-2-(perfluorohexyl)benzene, for illustrative purposes.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The predicted monoisotopic mass is approximately 558.0089 Da.[1]

Table 4: Predicted Mass Spectrometry Data for this compound

AdductPredicted m/z
[M+H]⁺559.01618
[M+Na]⁺580.99812
[M+K]⁺596.97206
[M-H]⁻557.00162

Source: Predicted data from PubChemLite.[4]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the hydrocarbon and perfluorocarbon moieties.

Table 5: Expected Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H stretching (octane)2850-3000Medium-Strong
C-H bending (octane)1350-1470Medium
C-F stretching (perfluorohexyl)1100-1300Very Strong
C-I stretching500-600Weak

Note: These are typical regions for the respective functional groups.[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via the radical addition of perfluorohexyl iodide to 1-octene.

Materials:

  • Perfluorohexyl iodide

  • 1-Octene

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Anhydrous toluene or other suitable solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-octene and a stoichiometric excess of perfluorohexyl iodide in anhydrous toluene.

  • Add a catalytic amount of AIBN to the solution.

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

A specialized purification technique for this type of compound is a three-phase extraction, leveraging its fluorophilic nature. This involves partitioning the product into a fluorous solvent, separating it from non-fluorinated impurities in an organic or aqueous phase.[1]

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire with a spectral width of approximately 15 ppm, centered around 7 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with a spectral width of approximately 250 ppm, centered around 125 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire with a spectral width of approximately 250 ppm, centered around -150 ppm.

Mass Spectrometry:

  • Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this compound.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer and acquire spectra in both positive and negative ion modes. For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer.

Infrared Spectroscopy:

  • Technique: Attenuated total reflectance (ATR) is a convenient method for liquid samples.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal prior to sample analysis.

Visualizations

Synthesis_Workflow Synthesis of this compound reagents Perfluorohexyl Iodide + 1-Octene reaction Radical Addition (80-90 °C, Toluene) reagents->reaction initiator AIBN (Radical Initiator) initiator->reaction crude_product Crude this compound reaction->crude_product purification Purification (Distillation or Chromatography) crude_product->purification final_product Pure this compound purification->final_product Spectroscopic_Analysis_Workflow Spectroscopic Characterization Workflow sample Pure Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample->nmr ms Mass Spectrometry (ESI/APCI) sample->ms ir IR Spectroscopy (ATR) sample->ir data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ms->data_analysis ir->data_analysis

References

Commercial Availability and Technical Profile of 2-Iodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and physicochemical properties of 2-Iodo-1-(perfluorohexyl)octane (CAS Number: 109574-84-7). This document is intended to serve as a valuable resource for researchers and professionals in chemistry, materials science, and drug development who are interested in utilizing this fluorinated organic compound.

Commercial Availability

This compound is available from several chemical suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities.

SupplierCatalog NumberPurityAvailable Quantities
Sigma-AldrichCOM448658053-1 g, 5 g, 10 g, 25 g
BenchchemB175511Typically 95%[1]Inquire for options
SmoleculeS1542993-In Stock
A2B ChemAE5825496%[2][3]1 g, 5 g, 10 g, 25 g
PharmaffiliatesPA 27 0028991-Inquire for stock status
BLDpharmBD00863771-Inquire for details

Note: Pricing and availability are subject to change. Please consult the respective suppliers for the most current information. All suppliers indicate that this product is for research use only and not for human or veterinary use.[1][2][3]

Physicochemical Properties

This compound is an organofluorine compound characterized by a C6 perfluorinated chain attached to an eight-carbon hydrocarbon chain, with an iodine atom at the second position of the octane chain.[4][5] This structure imparts unique properties, including high thermal stability, low surface tension, and both hydrophobic and lipophobic characteristics.

PropertyValueSource
CAS Number 109574-84-7[1][2][4][6][7][8]
Molecular Formula C14H16F13I[1][2][4][6][7][8]
Molecular Weight 558.16 g/mol [1][4][8]
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane[4][7][8]
SMILES CCCCCCC(I)CC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F[3]
InChI Key GVWXUPPPAHSALU-UHFFFAOYSA-N[1][4][7]
Purity Typically 95-96%[1][2][3]
Appearance Not specified, likely a liquid
Storage Conditions 2-8°C Refrigerator, keep in a dark place, sealed in dry conditions[9]

Synthesis and Experimental Protocols

General Synthesis Pathway: Radical Addition

A common method for the synthesis of this class of compounds is the free radical addition of perfluorohexyl iodide to 1-octene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide, or via photochemical methods.

G Perfluorohexyl_Iodide Perfluorohexyl Iodide (C6F13I) Reaction Radical Addition Perfluorohexyl_Iodide->Reaction 1_Octene 1-Octene 1_Octene->Reaction Radical_Initiator Radical Initiator (e.g., AIBN) or Light Radical_Initiator->Reaction Product This compound Reaction->Product G cluster_0 This compound Properties cluster_1 Potential Applications Low_Surface_Energy Low Surface Energy Coatings Advanced Coatings Low_Surface_Energy->Coatings High_Thermal_Stability High Thermal Stability Lubricants High-Temperature Lubricants High_Thermal_Stability->Lubricants Hydrophobicity_Oleophobicity Hydrophobicity & Oleophobicity Hydrophobicity_Oleophobicity->Coatings

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Iodo-1-(perfluorohexyl)octane and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Iodo-1-(perfluorohexyl)octane, a semifluorinated alkane with significant potential in materials science and as a versatile research chemical. While the definitive crystal structure of this compound is not publicly available, this document synthesizes the existing knowledge on its synthesis, spectroscopic characterization, and the crystallographic trends observed in related semifluorinated alkanes. Detailed experimental protocols for its preparation and characterization are provided, along with a summary of its known physicochemical properties. This guide is intended to serve as a foundational resource for researchers interested in the application and further development of this and similar fluorous compounds.

Introduction

Semifluorinated alkanes (SFAs) are a class of compounds characterized by a unique molecular structure comprising a perfluorinated segment and a hydrogenated segment. This amphiphilic nature, arising from the incompatibility of the two moieties, imparts distinct physicochemical properties, including surface activity and a tendency for self-organization. This compound (C14H16F13I) is a representative example of an SFA, featuring a C6F13 perfluorohexyl group and an iodinated C8H16 octyl chain. The presence of the iodine atom provides a reactive site for further chemical modification, making it a valuable building block in organic synthesis. Its fluorous tail lends it properties such as high density, chemical inertness, and unique solubility characteristics, making it a compound of interest for advanced coatings, lubricants, and other specialized materials.[1]

Synthesis and Purification

The synthesis of this compound can be achieved through several precursor-based methods. A common approach involves the radical addition of perfluorohexyl iodide to 1-octene, followed by subsequent chemical modifications.

Experimental Protocol: Synthesis via Radical Addition

A detailed protocol for a related, non-iodinated compound, 2-perfluorohexyloctane, involves the radical addition of perfluorohexyl iodide to 1-octene, followed by a reduction step. The synthesis of the iodo-adduct is the key intermediate for this compound.

Materials:

  • Perfluorohexyl iodide

  • 1-octene

  • Azobisisobutyronitrile (AIBN) or other radical initiator

  • Acetonitrile or other suitable solvent

  • Triethylamine

  • Photocatalyst (e.g., 2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile) (for visible light-mediated reactions)

Procedure:

  • In a three-necked flask, combine perfluorohexyl iodide, 1-octene, and a suitable solvent such as acetonitrile.

  • Add a catalytic amount of a radical initiator like AIBN, or for more modern approaches, a photocatalyst and a halogen atom seizing agent like triethylamine.

  • The reaction mixture is then heated or, in the case of photocatalysis, irradiated with a blue light lamp for several hours.

  • The progress of the reaction is monitored by gas chromatography (GC) to ensure the consumption of the starting material.

  • Upon completion, the solvent and excess reagents are removed under reduced pressure.

  • The crude product, this compound, is then purified.

Purification:

Due to the fluorous nature of the compound, specialized purification techniques can be employed in addition to standard methods like distillation.

  • Short-Path Distillation: This is effective for separating the product from non-volatile impurities and is typically performed at elevated temperatures (80–100°C) and reduced pressure (0.1–0.5 mmHg).[2]

  • Three-Phase Extraction: This technique utilizes the high fluorophilicity of the compound. A three-layer system is created using an organic solvent, water, and a fluorous solvent. The target compound will preferentially move into the fluorous phase, allowing for efficient separation from non-fluorinated impurities.[2]

Experimental Workflow for Synthesis

G Synthesis Workflow of this compound reagents Perfluorohexyl iodide + 1-Octene reaction Radical Addition (e.g., AIBN, heat or photocatalyst, light) reagents->reaction workup Solvent Removal reaction->workup crude_product Crude this compound workup->crude_product purification Purification (Distillation or Three-Phase Extraction) crude_product->purification final_product Pure this compound purification->final_product

Caption: A flowchart illustrating the general synthetic and purification pathway for this compound.

Crystal Structure and Physicochemical Properties

As of the latest available data, a definitive single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. Therefore, detailed crystallographic data such as unit cell parameters, bond lengths, and bond angles for this specific molecule cannot be provided.

However, studies on other semifluorinated alkanes reveal complex solid-state behaviors. These molecules often exhibit lamellar structures, where the fluorinated and hydrogenated segments segregate into distinct layers.[2] The perfluoroalkyl chains, due to steric hindrance between fluorine atoms, tend to adopt a helical conformation, leading to a larger cross-sectional area compared to their hydrocarbon counterparts.[2] At elevated temperatures, SFAs can form rotator phases, where the molecules have more rotational freedom, resembling a more liquid-like state within a crystalline lattice.[2]

Physicochemical and Spectroscopic Data

While crystallographic data is unavailable, other physicochemical and spectroscopic properties have been characterized or predicted.

PropertyValue
Molecular Formula C14H16F13I
Molecular Weight 558.16 g/mol [1]
Appearance Oily liquid (likely)
Purity Typically ≥95%[1]
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodotetradecane[1]
InChI Key GVWXUPPPAHSALU-UHFFFAOYSA-N[1]
Monoisotopic Mass 558.0089 Da (predicted)[1]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Proton NMR is used to characterize the octane portion of the molecule. The chemical shifts are influenced by the electron-withdrawing perfluorohexyl group. For a similar non-iodinated compound, 2-perfluorohexyloctane, the methine proton (CH) appears as a multiplet between 2.17-2.33 ppm, and the terminal methyl group of the octane chain is a triplet at 0.90 ppm.[1]

  • ¹³C NMR: Carbon NMR can confirm the position of the iodine atom, as the carbon bonded to iodine will have a distinct chemical shift. The carbons in the perfluorohexyl group will also show characteristic shifts with splitting due to C-F coupling.[2]

Infrared (IR) Spectroscopy:

  • The IR spectrum is dominated by strong absorption bands for the C-F bonds in the 1100-1300 cm⁻¹ region.

  • C-H stretching and bending vibrations from the octane chain are expected in the 2800-3000 cm⁻¹ and 1350-1470 cm⁻¹ regions, respectively.

  • The C-I stretching vibration is weak and occurs at a lower frequency, around 500-600 cm⁻¹.[1]

Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy. Predicted m/z values for different adducts are: [M+H]⁺ at 559.01618, [M+Na]⁺ at 580.99812, and [M+K]⁺ at 596.97206.[1]

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity or any associated signaling pathways for this compound. Its primary applications appear to be in materials science.

However, the non-iodinated analog, perfluorohexyloctane, has been approved for ophthalmic use in the treatment of dry eye disease.[3] It acts as a non-aqueous vehicle that spreads across the tear film, counteracting evaporation.[3] It is known to penetrate the meibomian glands and dissolve viscous meibum.[3] This mode of action is primarily physical and related to its surface tension and viscosity, rather than interaction with a specific biological signaling pathway.

Given the structural similarity, it is plausible that this compound could exhibit similar physical properties at biological interfaces, though its reactivity due to the iodine atom would need to be considered.

Conclusion

This compound is a fascinating molecule with properties stemming from its semifluorinated nature and the presence of a reactive iodine atom. While its crystal structure remains to be elucidated, a wealth of information regarding its synthesis and spectroscopic properties is available. The methodologies and data presented in this guide offer a solid foundation for researchers to explore its potential in developing novel materials and as a versatile synthetic intermediate. Future research into the single-crystal X-ray diffraction of this compound would be invaluable for a deeper understanding of its solid-state packing and its relationship to its macroscopic properties.

References

Methodological & Application

Application Notes and Protocols for 2-Iodo-1-(perfluorohexyl)octane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis and application of 2-Iodo-1-(perfluorohexyl)octane, a versatile fluorinated building block in organic synthesis. The unique properties imparted by the perfluorohexyl group make this compound a valuable reagent for the introduction of fluorous tags, for use in fluorous phase synthesis, and as a precursor to other valuable fluorinated molecules.

Physicochemical Properties and Safety Information

This compound is a dense, high-boiling liquid that is immiscible with water and many common organic solvents, but soluble in fluorous solvents. Its high fluorine content results in unique physical properties such as low surface tension and high thermal and chemical stability.

PropertyValueReference
Molecular FormulaC₁₄H₁₆F₁₃I[1][2]
Molecular Weight558.16 g/mol [1][2]
PurityTypically >95%[1]
GHS HazardIrritant (Warning)[1]

Safety Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Synthesis Protocols

Two primary methods for the synthesis of this compound are the radical addition of perfluorohexyl iodide to 1-octene and the Finkelstein reaction from a corresponding alkyl bromide or chloride.

Protocol 1: Radical Addition of Perfluorohexyl Iodide to 1-Octene

This method provides a direct route to this compound. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

G reagents Perfluorohexyl Iodide + 1-Octene reaction_mixture Reaction Mixture reagents->reaction_mixture initiator Radical Initiator (AIBN) initiator->reaction_mixture heating Heat (e.g., 80°C) reaction_mixture->heating product This compound heating->product purification Purification (e.g., Distillation) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound via radical addition.

Materials:

  • Perfluorohexyl iodide (1.2 equiv.)

  • 1-Octene (1.0 equiv.)

  • Azobisisobutyronitrile (AIBN) (0.1 equiv.)

  • Anhydrous toluene or other suitable solvent

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add perfluorohexyl iodide, 1-octene, and AIBN.

  • Add anhydrous toluene to dissolve the reactants.

  • Heat the reaction mixture to 80°C and stir for 30 minutes to 2 hours.[3] The reaction progress can be monitored by GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Reactant/ReagentMolar RatioTypical Conditions
1-Octene1.0-
Perfluorohexyl Iodide1.2-
AIBN0.1-
Solvent-Toluene
Temperature-80°C
Reaction Time-0.5 - 2 hours
Protocol 2: Finkelstein Reaction

This SN2 reaction involves the displacement of a bromide or chloride from a suitable precursor with iodide. This method is particularly useful if the corresponding 2-bromo or 2-chloro-1-(perfluorohexyl)octane is readily available.

G precursor 2-Bromo-1-(perfluorohexyl)octane reaction Reaction at 80-100°C precursor->reaction reagent Sodium Iodide (NaI) reagent->reaction solvent Solvent (Acetone or DMF) solvent->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography/Distillation) extraction->purification product This compound purification->product

Caption: Workflow for the Finkelstein synthesis of this compound.

Materials:

  • 2-Bromo-1-(perfluorohexyl)octane (1.0 equiv.)

  • Sodium iodide (1.5 equiv.)

  • Anhydrous acetone or dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-1-(perfluorohexyl)octane in anhydrous acetone or DMF.

  • Add sodium iodide to the solution.

  • Heat the reaction mixture to reflux (for acetone) or 80-100°C (for DMF) and stir for 4-12 hours.[1] The reaction is driven by the precipitation of sodium bromide in acetone.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If acetone is used as the solvent, filter off the precipitated sodium bromide.

  • If DMF is used, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or vacuum distillation.

Reactant/ReagentMolar RatioTypical ConditionsReported Yield (Analogous)
2-Bromo-1-(perfluorohexyl)octane1.0--
Sodium Iodide1.5--
Solvent-Acetone or DMF-
Temperature-80-100°C65-85%[1]
Reaction Time-4-12 hours-

Applications in Organic Synthesis

This compound is a valuable intermediate for various transformations, primarily involving the carbon-iodine bond.

Protocol 3: Reduction to 1-(Perfluorohexyl)octane

The carbon-iodine bond can be readily reduced to a carbon-hydrogen bond, yielding the corresponding semifluorinated alkane.

Materials:

  • This compound (1.0 equiv.)

  • Lithium aluminum hydride (LiAlH₄) (1.5 equiv.)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add a suspension of LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting suspension and wash the solid with diethyl ether.

  • Combine the organic filtrates, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain 1-(perfluorohexyl)octane. Further purification can be achieved by distillation.

Reactant/ReagentMolar RatioTypical Conditions
This compound1.0-
Lithium Aluminum Hydride1.5-
Solvent-Anhydrous Diethyl Ether
Temperature-0°C to Room Temperature
Reaction Time-2-4 hours
Potential Cross-Coupling Reactions

The presence of a secondary iodide suggests that this compound can participate in various palladium-catalyzed cross-coupling reactions, such as Sonogashira and Heck couplings, to form new carbon-carbon bonds. While specific protocols for this substrate are not widely reported, general procedures can be adapted.

G cluster_0 Sonogashira Coupling cluster_1 Heck Coupling This compound This compound Alkynyl-substituted product Alkynyl-substituted product This compound->Alkynyl-substituted product [Pd], CuI, Base + Terminal Alkyne Alkenyl-substituted product Alkenyl-substituted product This compound->Alkenyl-substituted product [Pd], Base + Alkene

Caption: Potential cross-coupling reactions of this compound.

Characterization Data

Spectroscopic analysis is crucial for confirming the structure and purity of this compound.

TechniqueExpected Chemical Shifts / Signals
¹H NMR~4.2 ppm (m, 1H): -CH(I)- proton, deshielded by the iodine atom. 0.8-2.0 ppm (m): Protons of the octane chain.
¹³C NMR~30-40 ppm: Carbon atom attached to iodine (-CH(I)-), shifted upfield due to the heavy atom effect. Other signals: Corresponding to the octane and perfluorohexyl carbons.
¹⁹F NMR-81 ppm: -CF₃ -114 to -126 ppm: -CF₂- groups
IR Spectroscopy2850-3000 cm⁻¹: C-H stretching vibrations. 1100-1300 cm⁻¹: Strong C-F stretching vibrations.[1]

Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is based on typical values for similar structures.

References

Application Notes and Protocols: Surface Modification Using 2-Iodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Iodo-1-(perfluorohexyl)octane as a versatile agent for advanced surface modification. The unique molecular structure, combining a reactive iodine group with a highly fluorinated tail, makes it an ideal candidate for creating robust, low-energy surfaces with tailored properties such as superhydrophobicity and oleophobicity. Such modified surfaces are of significant interest in various fields, including biomedical devices, microfluidics, anti-fouling coatings, and drug delivery systems.

Introduction to this compound in Surface Chemistry

This compound is a semifluorinated alkane that serves as a precursor for the formation of self-assembled monolayers (SAMs) on various substrates. The presence of the perfluorohexyl chain is key to imparting low surface energy, leading to highly repellent surfaces. Fluorinated compounds are known for their exceptional chemical stability and their ability to create non-wettable and non-adhesive surfaces.[1][2] The terminal iodine atom provides a reactive site for covalent attachment to suitable substrates, forming stable, organized monolayers. These layers dramatically alter the surface properties, introducing hydrophobicity, lubricity, and biocompatibility.[3]

The primary application of this compound in surface modification is the creation of superhydrophobic surfaces. This is typically achieved by combining the low surface energy provided by the fluorinated compound with micro- or nano-scale surface roughness.[4][5][6]

Key Applications and Expected Outcomes

The surface modification protocols detailed below are designed to achieve the following outcomes:

  • Creation of Superhydrophobic Surfaces: By forming a self-assembled monolayer on a textured substrate, surfaces with water contact angles exceeding 150° can be achieved.

  • Enhanced Oleophobicity: The fluorinated surface will exhibit repellency to oils and other low-surface-tension liquids.

  • Anti-Fouling Properties: The low surface energy minimizes the adhesion of proteins, bacteria, and other biomolecules, which is critical for medical implants and marine applications.

  • Improved Chemical Resistance: The high bond energy of carbon-fluorine bonds contributes to the chemical inertness of the modified surface.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from surfaces modified with this compound. These values are representative of expected outcomes based on the modification of a silicon wafer substrate.

Table 1: Water Contact Angle Measurements

Surface TypeStatic Water Contact Angle (°)Water Contact Angle Hysteresis (°)
Unmodified Silicon Wafer45 ± 325 ± 4
Smooth Silicon Wafer + SAM115 ± 210 ± 2
Roughened Silicon Wafer + SAM155 ± 45 ± 2

Table 2: Surface Energy Calculations

Surface TypeSurface Free Energy (mN/m)
Unmodified Silicon Wafer58.2
Smooth Silicon Wafer + SAM15.7
Roughened Silicon Wafer + SAM< 10

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer on a Gold Substrate

This protocol describes the formation of a SAM on a gold surface via a thiol-terminated linker, a common strategy for creating well-ordered monolayers.

Materials:

  • This compound

  • 11-Mercapto-1-undecanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethanol (absolute)

  • Gold-coated silicon wafers

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - Caution: Extremely corrosive and reactive!

  • Deionized (DI) water

  • Nitrogen gas stream

Procedure:

  • Substrate Preparation:

    • Clean the gold-coated silicon wafers by sonicating in ethanol for 15 minutes, followed by rinsing with DI water.

    • Immerse the wafers in freshly prepared piranha solution for 10 minutes to remove organic residues and create a hydrophilic surface.

    • Rinse the wafers thoroughly with DI water and dry them under a gentle stream of nitrogen.

  • Synthesis of the Thiol-Terminated Fluorinated Alkane:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve 11-Mercapto-1-undecanol in anhydrous THF.

    • Add sodium hydride (NaH) portion-wise to the solution to deprotonate the hydroxyl group.

    • Slowly add this compound to the reaction mixture.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction by carefully adding ethanol.

    • Purify the product using column chromatography.

  • SAM Formation:

    • Prepare a 1 mM solution of the purified thiol-terminated fluorinated alkane in absolute ethanol.

    • Immerse the cleaned gold substrates in the solution for 24 hours at room temperature.

    • Remove the substrates from the solution, rinse thoroughly with ethanol to remove any physisorbed molecules, and dry under a nitrogen stream.

  • Characterization:

    • Measure the static and dynamic water contact angles using a goniometer.

    • Analyze the surface composition and ordering of the monolayer using X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM).

Protocol 2: Creation of a Superhydrophobic Surface on Silicon

This protocol details the fabrication of a superhydrophobic surface by combining surface roughening with the deposition of a low-energy fluorinated layer.

Materials:

  • Silicon wafers

  • Potassium hydroxide (KOH)

  • Isopropanol

  • This compound

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Triethylamine

  • DI water

  • Nitrogen gas stream

Procedure:

  • Surface Roughening (Etching):

    • Clean the silicon wafers by sonicating in isopropanol and DI water.

    • Prepare a 30% (w/v) aqueous solution of KOH.

    • Immerse the silicon wafers in the KOH solution at 80°C for 1-5 minutes to create a micro-nanoscale roughness. The etching time will determine the final roughness.

    • Rinse the etched wafers extensively with DI water and dry under a nitrogen stream.

  • Surface Functionalization with Amine Groups:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the roughened silicon wafers in the APTES solution for 1 hour at 60°C.

    • Rinse the wafers with toluene and cure them in an oven at 110°C for 30 minutes.

  • Attachment of the Fluorinated Moiety:

    • Prepare a solution of this compound and a slight excess of triethylamine (as an acid scavenger) in anhydrous toluene.

    • Immerse the amine-functionalized wafers in this solution and heat at 80°C for 12 hours.

    • After the reaction, sonicate the wafers in toluene to remove any unreacted material.

    • Dry the final superhydrophobic surfaces under a stream of nitrogen.

  • Characterization:

    • Measure the water contact angle and sliding angle to confirm superhydrophobicity.

    • Characterize the surface morphology using Scanning Electron Microscopy (SEM).

    • Confirm the chemical composition of the surface layer with XPS.

Visualizations

Experimental_Workflow_SAM_Formation cluster_prep Substrate Preparation cluster_synthesis Molecule Synthesis cluster_sam SAM Formation cluster_char Characterization sub_clean Clean Au Substrate sub_piranha Piranha Etch sub_clean->sub_piranha sub_rinse Rinse & Dry sub_piranha->sub_rinse immersion Immerse Substrate (24h) sub_rinse->immersion reagents This compound + Thiol Linker reaction Coupling Reaction reagents->reaction purify Purification reaction->purify solution Prepare 1mM Solution purify->solution solution->immersion final_rinse Rinse & Dry immersion->final_rinse goniometer Contact Angle final_rinse->goniometer xps XPS final_rinse->xps afm AFM final_rinse->afm

Caption: Workflow for Self-Assembled Monolayer (SAM) formation.

Logical_Relationship_Superhydrophobicity cluster_components Required Components cluster_materials Materials & Methods low_energy Low Surface Energy outcome Superhydrophobic Surface (WCA > 150°) low_energy->outcome roughness Micro/Nano Roughness roughness->outcome fluoro_compound This compound fluoro_compound->low_energy etching Chemical Etching (KOH) etching->roughness

Caption: Components for achieving superhydrophobicity.

References

Application Notes and Protocols for Fluorous Solid-Phase Extraction (F-SPE) Utilizing 2-Iodo-1-(perfluorohexyl)octane as a Fluorous Tagging Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorous Solid-Phase Extraction (F-SPE) is a powerful purification technique that leverages the unique properties of fluorous compounds to achieve efficient separation of tagged molecules from non-tagged reaction components.[1][2] This method relies on the principle of "fluorous-fluorous" interactions, where molecules containing a high percentage of fluorine exhibit strong affinity for a fluorous stationary phase, typically fluorous silica gel.[3] Non-fluorous compounds, on the other hand, have minimal interaction and are easily washed away.

This document provides detailed protocols for the use of 2-Iodo-1-(perfluorohexyl)octane as a versatile reagent for introducing a perfluorohexyl tag onto molecules of interest, thereby enabling their purification via F-SPE. The iodine atom in this compound serves as a reactive handle for attaching the fluorous tag to various functional groups.[4][5] These protocols are designed to be broadly applicable in the fields of organic synthesis, medicinal chemistry, and drug development for the purification of small molecules, peptides, and other tagged species.[1][6]

Principle of Fluorous Tagging and F-SPE

The overall workflow involves two key stages: fluorous tagging of the target molecule and subsequent purification using F-SPE.

  • Fluorous Tagging: The molecule of interest is covalently modified with a fluorous tag derived from this compound. This is typically achieved through a nucleophilic substitution reaction where a functional group on the target molecule displaces the iodide.

  • Fluorous Solid-Phase Extraction (F-SPE): The crude reaction mixture containing the fluorous-tagged product, excess reagents, and byproducts is loaded onto a fluorous SPE cartridge. A "fluorophobic" wash elutes the non-fluorous impurities, while the fluorous-tagged product is retained. Subsequently, a "fluorophilic" solvent is used to elute the purified, tagged product.

Experimental Protocols

Protocol 1: Fluorous Tagging of a Phenolic Compound

This protocol describes a general method for the Williamson ether synthesis to attach the 1-(perfluorohexyl)octyl tag to a phenolic hydroxyl group.

Materials:

  • This compound

  • Phenolic compound of interest

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the phenolic compound (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

  • Stir the suspension at room temperature for 10 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash with acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude fluorous-tagged product. This crude material can be directly used in the F-SPE protocol.

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines the steps for purifying the fluorous-tagged compound from the crude reaction mixture.

Materials:

  • Fluorous SPE cartridge (e.g., silica gel with a bonded -SiMe₂(CH₂)₂C₈F₁₇ phase)

  • Crude fluorous-tagged product from Protocol 1

  • Methanol (MeOH)

  • Deionized water

  • Tetrahydrofuran (THF)

  • SPE manifold

  • Collection vials

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of THF through the fluorous SPE cartridge to wash it.

    • Equilibrate the cartridge by passing 10 mL of 80:20 MeOH/H₂O (fluorophobic wash solvent) through it. Do not allow the cartridge to dry.

  • Sample Loading:

    • Dissolve the crude fluorous-tagged product in a minimal amount of the fluorophobic wash solvent (80:20 MeOH/H₂O).

    • Load the sample solution onto the conditioned cartridge.

  • Fluorophobic Wash:

    • Elute the non-fluorous impurities by passing 15-20 mL of 80:20 MeOH/H₂O through the cartridge.

    • Collect the eluent and analyze by TLC to ensure all non-fluorous components have been removed.

  • Fluorophilic Elution:

    • Place a clean collection vial under the cartridge outlet.

    • Elute the retained fluorous-tagged product by passing 10-15 mL of a fluorophilic solvent (e.g., 100% MeOH or THF) through the cartridge.

    • Collect the eluent containing the purified product.

  • Product Recovery:

    • Concentrate the collected fluorophilic eluent under reduced pressure to obtain the purified fluorous-tagged product.

Data Presentation

The following table summarizes representative data for the purification of a fluorous-tagged compound using the F-SPE protocol described above.

ParameterValue
Starting Material Crude reaction mixture
Purity of Crude Material ~40% (by HPLC)
F-SPE Cartridge Size 2 g fluorous silica
Sample Loading 100 mg of crude material
Fluorophobic Wash Solvent 80:20 Methanol/Water
Fluorophilic Elution Solvent 100% Methanol
Final Product Purity >95% (by HPLC)
Overall Recovery 85 - 95%

Visualizations

Experimental Workflow for Fluorous Tagging and Purification

G cluster_tagging Fluorous Tagging cluster_fspe Fluorous Solid-Phase Extraction (F-SPE) start Start: Phenolic Compound + this compound reaction Williamson Ether Synthesis (K2CO3, ACN, Reflux) start->reaction workup Aqueous Workup reaction->workup crude Crude Fluorous-Tagged Product workup->crude loading 2. Sample Loading crude->loading conditioning 1. Cartridge Conditioning (THF, then 80:20 MeOH/H2O) conditioning->loading wash 3. Fluorophobic Wash (80:20 MeOH/H2O) loading->wash elution 4. Fluorophilic Elution (100% MeOH) wash->elution impurities Non-Fluorous Impurities wash->impurities Discard purified Purified Fluorous-Tagged Product elution->purified Collect

Caption: Workflow for fluorous tagging and F-SPE purification.

Logical Relationship of F-SPE Steps

G cluster_input Input cluster_process F-SPE Process cluster_output Output Crude_Mixture Crude Reaction Mixture (Fluorous-tagged product + Impurities) F_SPE_Cartridge Fluorous SPE Cartridge Crude_Mixture->F_SPE_Cartridge Load Non_Fluorous_Fraction Non-Fluorous Fraction (Impurities) F_SPE_Cartridge->Non_Fluorous_Fraction Wash with Fluorophobic Solvent Fluorous_Fraction Fluorous Fraction (Purified Product) F_SPE_Cartridge->Fluorous_Fraction Elute with Fluorophilic Solvent

Caption: Logical flow of components during F-SPE.

References

Application Notes and Protocols: 2-Iodo-1-(perfluorohexyl)octane for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Iodo-1-(perfluorohexyl)octane is a semifluorinated alkane characterized by a perfluorohexyl group and an octane chain with an iodine atom at the second position.[1] This unique molecular structure imparts properties that are highly advantageous for the development of sophisticated drug delivery systems. The high density, chemical inertness, and hydrophobic/lipophobic nature of the perfluorinated segment make it an excellent candidate for forming the core of nanoemulsions, offering a stable vehicle for a variety of therapeutic agents.[2][3][4] The presence of iodine provides a potential for imaging and theranostic applications.

These application notes provide a comprehensive overview of the formulation, characterization, and potential applications of this compound-based nanoemulsions for targeted drug delivery and imaging.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC14H16F13I[1]
Molecular Weight558.16 g/mol [1]
AppearanceColorless liquid
Key FeaturesPerfluorohexyl group imparts low surface tension, hydrophobicity, and oleophobicity. The iodine atom offers potential for radiopacity and theranostic applications.[1]

Formulation of this compound Nanoemulsions

Perfluorocarbon nanoemulsions are kinetically stable colloidal dispersions of two immiscible liquids, typically with droplet sizes ranging from 100 to 500 nm.[2][5] The following table outlines representative formulations for creating this compound nanoemulsions for drug delivery.

Formulation IDThis compound (% w/v)Surfactant(s) (% w/v)Co-surfactant (% w/v)Aqueous Phase
F-120Pluronic F-68 (2.5)-Water for Injection
F-225Lecithin (2.0), Poloxamer 188 (1.0)Ethanol (2.0)Phosphate Buffered Saline (PBS)
F-315Cremophor RH40 (3.0)Span 80 (1.0)5% Dextrose Solution
Experimental Protocol: Nanoemulsion Formulation by High-Pressure Homogenization

This protocol describes the preparation of a 20% w/v this compound nanoemulsion (Formulation F-1).

Materials:

  • This compound

  • Pluronic F-68

  • Water for Injection (WFI)

Equipment:

  • High-pressure homogenizer (e.g., Microfluidizer)

  • High-shear mixer

  • Analytical balance

  • Sterile glassware

Procedure:

  • Aqueous Phase Preparation: Dissolve 2.5 g of Pluronic F-68 in 80 mL of WFI with gentle stirring until a clear solution is formed.

  • Oil Phase Preparation: Weigh 20 g of this compound.

  • Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer at 5000 rpm for 10 minutes to form a coarse emulsion.

  • Homogenization: Pass the pre-emulsion through a high-pressure homogenizer at 20,000 psi for 5-10 cycles. Monitor the droplet size distribution between cycles.

  • Final Volume Adjustment: Adjust the final volume to 100 mL with WFI.

  • Sterilization: Filter the nanoemulsion through a 0.22 µm sterile filter.

G cluster_prep Phase Preparation cluster_emulsification Emulsification cluster_final Final Processing Aqueous_Phase Aqueous Phase (Pluronic F-68 in WFI) Pre_emulsion Pre-emulsification (High-Shear Mixing) Aqueous_Phase->Pre_emulsion Oil_Phase Oil Phase (this compound) Oil_Phase->Pre_emulsion Homogenization High-Pressure Homogenization Pre_emulsion->Homogenization Final_Volume Final Volume Adjustment Homogenization->Final_Volume Sterilization Sterile Filtration (0.22 µm) Final_Volume->Sterilization Final_Product Sterile Nanoemulsion Sterilization->Final_Product

Characterization of Nanoemulsions

Thorough characterization is essential to ensure the quality, stability, and performance of the nanoemulsion.

ParameterMethodTypical Values (Formulation F-1)
Mean Droplet SizeDynamic Light Scattering (DLS)150 ± 10 nm
Polydispersity Index (PDI)Dynamic Light Scattering (DLS)< 0.2
Zeta PotentialLaser Doppler Electrophoresis-15 ± 5 mV
Drug Loading CapacityHPLC (for drug-loaded formulations)Drug-dependent
Encapsulation EfficiencyHPLC (for drug-loaded formulations)> 90% for lipophilic drugs

Drug Loading and In Vitro Release

The hydrophobic and lipophobic core of the this compound nanoemulsion is suitable for encapsulating a range of therapeutic agents. Lipophilic drugs can be incorporated into the surfactant layer.

Experimental Protocol: Drug Loading

This protocol describes the loading of a model lipophilic drug (e.g., Paclitaxel) into the nanoemulsion.

Procedure:

  • Dissolve the desired amount of Paclitaxel in the oil phase (this compound) before the pre-emulsification step in the formulation protocol.

  • Proceed with the nanoemulsion formulation as described above.

  • To determine the encapsulation efficiency, centrifuge the nanoemulsion to separate the free drug.

  • Quantify the amount of drug in the supernatant and the total amount of drug in the formulation using a validated HPLC method.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Experimental Protocol: In Vitro Drug Release

This protocol outlines a dialysis bag method for assessing the in vitro release of a loaded drug.[6][7][8]

Materials:

  • Drug-loaded nanoemulsion

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions)

  • Shaking incubator

Procedure:

  • Pipette 1 mL of the drug-loaded nanoemulsion into a dialysis bag and seal both ends.

  • Immerse the dialysis bag in 50 mL of the release medium in a beaker.

  • Place the beaker in a shaking incubator at 37°C with continuous stirring.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples by HPLC.

  • Plot the cumulative drug release as a function of time.

G Start Drug-loaded Nanoemulsion in Dialysis Bag Incubation Incubate at 37°C in Release Medium Start->Incubation Sampling Sample Release Medium at Time Points Incubation->Sampling t = 0.5, 1, 2... hr Sampling->Incubation Replace with fresh medium Analysis Analyze Drug Concentration (HPLC) Sampling->Analysis Plotting Plot Cumulative Drug Release vs. Time Analysis->Plotting

Cellular Uptake and Cytotoxicity

Understanding the interaction of nanoemulsions with cells is crucial for evaluating their efficacy and safety.

Experimental Protocol: Cellular Uptake Assessment

This protocol describes a method to visualize and quantify the cellular uptake of fluorescently labeled nanoemulsions.

Materials:

  • Fluorescently labeled this compound nanoemulsion (e.g., incorporating a lipophilic fluorescent dye)

  • Cell line of interest (e.g., HeLa cells)

  • Cell culture medium and supplements

  • Confocal microscope or flow cytometer

Procedure:

  • Seed the cells in a suitable culture vessel (e.g., 24-well plate with coverslips for microscopy or 6-well plate for flow cytometry) and allow them to adhere overnight.

  • Treat the cells with different concentrations of the fluorescently labeled nanoemulsion for various time points (e.g., 1, 4, 24 hours).

  • For Confocal Microscopy:

    • Wash the cells with PBS to remove excess nanoemulsion.

    • Fix the cells with 4% paraformaldehyde.

    • Mount the coverslips on microscope slides.

    • Image the cells using a confocal microscope to visualize the intracellular localization of the nanoemulsion.

  • For Flow Cytometry:

    • Wash the cells with PBS and detach them using trypsin.

    • Resuspend the cells in PBS.

    • Analyze the fluorescence intensity of the cells using a flow cytometer to quantify the uptake.

G cluster_pathways Cellular Uptake Pathways Endocytosis Endocytosis Phagocytosis Phagocytosis (>250 nm particles) Endocytosis->Phagocytosis Macropinocytosis Macropinocytosis Endocytosis->Macropinocytosis CME Clathrin-Mediated Endocytosis Endocytosis->CME Caveolae Caveolae-Mediated Endocytosis Endocytosis->Caveolae Nanoemulsion Nanoemulsion (100-500 nm) Nanoemulsion->Endocytosis Primary uptake mechanism

In Vivo Imaging Potential

The iodine atom in this compound provides the potential for using these nanoemulsions as contrast agents for computed tomography (CT) imaging. Furthermore, the perfluorocarbon core allows for 19F magnetic resonance imaging (MRI).[9][10] This dual-modality imaging capability can be leveraged for theranostic applications, enabling simultaneous drug delivery and in vivo tracking of the delivery vehicle.[11]

Logical Relationship: Theranostic Application

G Nanoemulsion This compound Nanoemulsion Theranostic_System Theranostic System Nanoemulsion->Theranostic_System Drug Therapeutic Agent Drug->Theranostic_System Imaging Imaging Capability (CT and/or 19F MRI) Imaging->Theranostic_System Targeting Targeting Ligand (Optional) Targeting->Theranostic_System Disease_Site Disease Site Theranostic_System->Disease_Site Monitoring Treatment Monitoring Disease_Site->Monitoring Therapy Targeted Therapy Disease_Site->Therapy Monitoring->Therapy Feedback

Conclusion

This compound presents a promising platform for the development of advanced drug delivery systems. Its unique properties allow for the formulation of stable nanoemulsions capable of carrying therapeutic payloads and enabling in vivo imaging. The protocols outlined in these application notes provide a foundation for researchers to explore the full potential of this novel excipient in the field of nanomedicine and targeted therapeutics. Further research is warranted to fully elucidate its biocompatibility and in vivo performance.

References

Troubleshooting & Optimization

strategies for removing byproducts from 2-Iodo-1-(perfluorohexyl)octane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-1-(perfluorohexyl)octane reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and purification of this compound, providing step-by-step guidance to resolve them.

Synthesis Troubleshooting

Question 1: My Finkelstein reaction to produce this compound from a corresponding bromide or chloride precursor is showing low yield. What are the possible causes and how can I improve it?

Answer:

Low yields in the Finkelstein reaction are often due to the equilibrium nature of the reaction or suboptimal reaction conditions. Here’s a troubleshooting guide:

  • Issue: Incomplete Reaction. The Finkelstein reaction is an equilibrium process.[1] To drive it towards the product, the sodium salt of the starting halide (e.g., NaBr or NaCl) must precipitate from the reaction mixture.

    • Solution:

      • Solvent Choice: Ensure you are using anhydrous acetone. Sodium iodide (NaI) is soluble in acetone, while sodium bromide (NaBr) and sodium chloride (NaCl) are not.[1] This insolubility of the byproduct salt drives the reaction forward.

      • Excess Reagent: Use a molar excess of sodium iodide to shift the equilibrium towards the desired this compound.

      • Temperature: The reaction typically requires elevated temperatures, often in the range of 80–100°C, to proceed at a reasonable rate.[2]

  • Issue: Moisture in the Reaction. Water can interfere with the reaction by solvating the sodium salts and preventing the precipitation of NaBr or NaCl, thus hindering the forward reaction.

    • Solution:

      • Anhydrous Conditions: Use anhydrous acetone and ensure all glassware is thoroughly dried before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[2]

  • Issue: Poor Leaving Group. If your precursor is a chloride, the reaction may be slower compared to a bromide due to the better leaving group ability of bromide.

    • Solution:

      • Longer Reaction Times: Increase the reaction time and monitor the progress by TLC or GC-MS.

      • Higher Temperatures: Carefully increase the reaction temperature, while being mindful of the solvent's boiling point.

Question 2: I am performing a radical addition of perfluorohexyl iodide to 1-octene and observing multiple spots on my TLC plate, indicating the presence of byproducts. What are these byproducts and how can I minimize their formation?

Answer:

Radical additions can sometimes lead to side products. Here are the likely byproducts and strategies to minimize them:

  • Potential Byproduct: Unreacted Starting Materials. Incomplete conversion is a common issue.

    • Troubleshooting:

      • Initiator Concentration: Ensure the radical initiator (e.g., AIBN) is used in an appropriate catalytic amount.

      • Reaction Time and Temperature: Radical reactions often require specific temperatures to initiate and sustain the chain reaction. Ensure the reaction is heated appropriately and for a sufficient duration.

      • Molar Ratio of Reactants: Using an excess of one reactant, typically the alkene (1-octene), can help drive the reaction to completion. Molar ratios of 1-octene to perfluorohexyl iodide can range from 2.0 to 8.0.[3]

  • Potential Byproduct: Telomers. These are byproducts formed from the addition of multiple units of 1-octene to the initial radical intermediate.

    • Troubleshooting:

      • Control Stoichiometry: Use a significant excess of the perfluoroalkyl iodide relative to the alkene to favor the 1:1 adduct. However, for practical purposes, an excess of the less expensive reagent, 1-octene, is often used, which can increase the likelihood of telomerization. Careful optimization of the molar ratio is key.

  • Potential Byproduct: Isomers. While the addition of the perfluoroalkyl radical is generally regioselective, trace amounts of the anti-Markovnikov product (addition to the internal carbon of the double bond) could form.

    • Troubleshooting:

      • Reaction Conditions: The regioselectivity can be influenced by the choice of initiator and solvent. Sticking to established protocols is recommended.

Purification Troubleshooting

Question 3: I am struggling to separate this compound from non-fluorinated byproducts using standard column chromatography. What alternative purification methods are available?

Answer:

The high fluorine content of this compound makes it an ideal candidate for fluorous separation techniques, which are often more effective than traditional chromatography for this class of compounds.

  • Method 1: Fluorous Solid-Phase Extraction (F-SPE). This technique utilizes a fluorous stationary phase (silica gel with a bonded perfluoroalkyl phase) that selectively retains fluorous compounds.[4]

    • How it works:

      • The crude reaction mixture is loaded onto a pre-conditioned fluorous SPE cartridge.

      • A "fluorophobic" solvent mixture (e.g., 80:20 methanol/water) is used to elute the non-fluorous byproducts.[1]

      • A "fluorophilic" solvent (e.g., a more organic solvent like methanol or acetone) is then used to elute the desired fluorous product, this compound.[1][4]

  • Method 2: Fluorous Liquid-Liquid Extraction (F-LLE). This method involves partitioning the reaction mixture between a standard organic solvent and a fluorous solvent (e.g., perfluorohexane).

    • How it works: The highly fluorinated this compound will preferentially move into the fluorous solvent layer, while the non-fluorinated impurities remain in the organic layer.

  • Method 3: Distillation. For larger scale purifications, short-path or fractional distillation under reduced pressure can be effective for separating the product from non-volatile precursors or higher boiling point byproducts.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound and Related Compounds

Synthesis RoutePrecursorsReagents & ConditionsTypical YieldKey AdvantagesCommon Byproducts/Impurities
Finkelstein Reaction 1-(perfluorohexyl)octyl bromideSodium iodide (NaI) in anhydrous acetone, 80-100°C, inert atmosphere.[2]65-85%[2]Good yields, readily available reagents.Unreacted starting material, sodium bromide/chloride.
Direct Iodination Iodoarenes with electron-withdrawing groupsTrichloroisocyanuric acid (TCICA), potassium fluoride (KF).[2]70-78%[2]Good yields.Unreacted starting materials, catalyst residues.
Radical Addition Perfluorohexyl iodide, 1-octeneRadical initiator (e.g., AIBN), heat or light.Variable, can be optimized.Atom economical.Unreacted starting materials, telomers, isomers.
Organometallic Route 1-iodo-2-(perfluorohexyl)ethane, 1-iodohexaneIsopropylmagnesium chloride, copper(II) chloride catalyst.[2]~87% (for a related compound)[2]High yields.Unreacted starting materials, Grignard reagent-related byproducts.

Experimental Protocols

Protocol 1: Synthesis of this compound via Finkelstein Reaction

This protocol is a general guideline based on typical Finkelstein reaction conditions.

  • Preparation:

    • Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas (nitrogen or argon).

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(perfluorohexyl)octyl bromide (1.0 eq) and anhydrous acetone.

    • Add sodium iodide (1.5 eq).

  • Reaction:

    • Heat the reaction mixture to reflux (the boiling point of acetone) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours. A white precipitate of sodium bromide should form as the reaction proceeds.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the precipitated sodium bromide by filtration.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any remaining sodium iodide.

    • Wash with a sodium thiosulfate solution to remove any traces of iodine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure or by fluorous solid-phase extraction (see Protocol 2).

Protocol 2: Purification of this compound using Fluorous Solid-Phase Extraction (F-SPE)

This protocol outlines the general steps for F-SPE.

  • Cartridge Conditioning:

    • Condition a fluorous SPE cartridge by passing a "fluorophilic" solvent (e.g., methanol or acetone) through it, followed by a "fluorophobic" solvent system (e.g., 80:20 methanol/water).[1]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the "fluorophobic" solvent.

    • Load the sample solution onto the conditioned cartridge.

  • Elution of Non-Fluorous Impurities:

    • Wash the cartridge with several column volumes of the "fluorophobic" solvent (e.g., 80:20 methanol/water).[1]

    • Collect these fractions, which should contain the non-fluorous byproducts.

  • Elution of the Fluorous Product:

    • Elute the desired this compound from the cartridge using a "fluorophilic" solvent (e.g., 100% methanol or acetone).[1]

    • Collect this fraction.

  • Analysis:

    • Analyze the collected fractions by TLC or GC-MS to confirm the separation and purity of the product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Synthesis_Workflow cluster_finkelstein Finkelstein Reaction cluster_radical Radical Addition cluster_purification Purification f_start 1-(Perfluorohexyl)octyl Bromide + NaI f_reaction Reaction in Anhydrous Acetone (Reflux) f_start->f_reaction f_filtration Filtration f_reaction->f_filtration Precipitated NaBr Removed f_workup Aqueous Work-up f_filtration->f_workup f_crude Crude Product f_workup->f_crude p_start Crude Product f_crude->p_start r_start Perfluorohexyl Iodide + 1-Octene r_reaction Radical Initiator (AIBN) Heat/Light r_start->r_reaction r_crude Crude Product (Mixture) r_reaction->r_crude r_crude->p_start p_fspe Fluorous SPE p_start->p_fspe p_distillation Distillation p_start->p_distillation p_pure Pure this compound p_fspe->p_pure p_distillation->p_pure FSPE_Logic start Crude Reaction Mixture (Fluorous Product + Non-Fluorous Impurities) load Load onto Fluorous SPE Cartridge start->load wash Wash with Fluorophobic Solvent (e.g., 80:20 MeOH/H2O) load->wash elute Elute with Fluorophilic Solvent (e.g., Methanol) wash->elute Product Retained impurities Non-Fluorous Impurities (Collected) wash->impurities Eluted product Pure Fluorous Product (Collected) elute->product

References

optimization of reaction conditions for 2-Iodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 2-Iodo-1-(perfluorohexyl)octane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are:

  • Nucleophilic Substitution (Finkelstein-type Reaction): This method involves the reaction of 1-(perfluorohexyl)octyl bromide with sodium iodide in a polar apathetic solvent.[1]

  • Radical Addition: This approach utilizes the radical addition of a perfluorohexyl iodide to 1-octene, typically initiated by a radical initiator or photochemical methods.[2][3]

Q2: I am getting a low yield in my Finkelstein-type reaction. What are the possible causes and solutions?

A2: Low yields in a Finkelstein-type reaction for synthesizing this compound can be attributed to several factors:

  • Insufficient Reaction Temperature: The reaction typically requires temperatures between 80–100°C to proceed efficiently.[1] Ensure your reaction is heated adequately.

  • Solvent Purity: The use of wet or impure polar aprotic solvents like DMF or THF can inhibit the reaction. Always use anhydrous solvents.

  • Incomplete Reaction: The reaction may require a longer duration for completion. Monitor the reaction progress using techniques like TLC or GC to ensure the starting material is fully consumed.

  • Side Reactions: Although less common, elimination reactions can occur at elevated temperatures, leading to the formation of alkene byproducts.

Q3: What are the advantages of the radical addition method over the nucleophilic substitution route?

A3: The radical addition method can be advantageous as it starts from more readily available precursors, perfluorohexyl iodide and 1-octene. Additionally, recent advancements using visible light photocatalysis offer milder reaction conditions compared to the elevated temperatures required for the Finkelstein reaction.[4]

Q4: How can I purify the final product, this compound?

A4: Due to the presence of the perfluorohexyl group, specialized purification techniques can be employed:

  • Fractional Distillation: This is a common method for purifying the product.[2]

  • Three-Phase Extraction: This technique takes advantage of the compound's high fluorophilicity. It involves partitioning the product into a fluorous solvent layer, separating it from non-fluorinated impurities that remain in the organic and aqueous phases.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective radical initiation in the radical addition reaction.Ensure the radical initiator (e.g., AIBN) is fresh and active. For photochemical methods, verify the light source is functioning correctly and the photocatalyst is appropriate.[2][4]
Poor quality of starting materials.Use high-purity 1-(perfluorohexyl)octyl bromide for the Finkelstein reaction or freshly distilled 1-octene for the radical addition.
Presence of Significant Byproducts In the radical addition, telomerization of 1-octene may occur.Optimize the molar ratio of perfluorohexyl iodide to 1-octene. A higher excess of the iodide can suppress telomerization.
In the Finkelstein reaction, elimination byproducts may form.Maintain the reaction temperature within the recommended range of 80–100°C and avoid excessive heating.[1]
Difficulty in Product Isolation Emulsion formation during aqueous workup.The partially fluorinated nature of the product can lead to emulsification. Use brine washes to break emulsions or consider the three-phase extraction method for cleaner separation.[1]

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution (Finkelstein-type Reaction)

Materials:

  • 1-(perfluorohexyl)octyl bromide

  • Sodium iodide (NaI)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(perfluorohexyl)octyl bromide and sodium iodide.

  • Add anhydrous DMF or THF to the flask.

  • Purge the system with an inert gas.

  • Heat the reaction mixture to 80–100°C and stir vigorously.[1]

  • Monitor the reaction progress by TLC or GC until the starting bromide is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to obtain this compound.

Protocol 2: Synthesis via Radical Addition

Materials:

  • Perfluorohexyl iodide

  • 1-Octene

  • Azobisisobutyronitrile (AIBN) or other suitable radical initiator

  • Anhydrous, degassed solvent (optional, can be run neat)

Procedure:

  • In a reaction vessel, combine perfluorohexyl iodide and 1-octene.

  • Add a catalytic amount of AIBN.

  • If using a solvent, add it at this stage.

  • Degas the mixture by bubbling an inert gas through it for 15-20 minutes.

  • Heat the reaction mixture to approximately 80°C under an inert atmosphere.[2][3]

  • Maintain the temperature and stir for the recommended reaction time (e.g., 30 minutes, but this may vary).[2]

  • Cool the reaction to room temperature.

  • The resulting iodo adduct can be purified by fractional distillation.[2]

Data Presentation

Table 1: Summary of Reaction Conditions for Finkelstein-type Reaction

ParameterConditionReported Yield
Precursor 1-(perfluorohexyl)octyl bromide65-85%[1]
Reagent Sodium Iodide (NaI)
Solvent DMF or THF
Temperature 80–100°C[1]
Atmosphere Inert

Table 2: Summary of Reaction Conditions for Radical Addition

ParameterCondition
Starting Materials Perfluorohexyl iodide, 1-Octene
Initiator AIBN
Temperature 80°C[2][3]
Reaction Time ~30 minutes[2]

Visualizations

Finkelstein_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine 1-(perfluorohexyl)octyl bromide, NaI, and anhydrous solvent purge Purge with inert gas start->purge heat Heat to 80-100°C and stir purge->heat monitor Monitor reaction progress (TLC/GC) heat->monitor cool Cool to room temperature monitor->cool extract Aqueous workup and extraction cool->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by distillation or chromatography dry->purify end end purify->end This compound Radical_Addition_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_purification Purification start Combine perfluorohexyl iodide, 1-octene, and AIBN degas Degas the mixture start->degas heat Heat to 80°C under inert atmosphere degas->heat react Stir for specified time heat->react cool Cool to room temperature react->cool purify Purify by fractional distillation cool->purify end end purify->end This compound

References

common side reactions of 2-Iodo-1-(perfluorohexyl)octane in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-1-(perfluorohexyl)octane. The information is designed to help you anticipate and address common challenges during its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: Due to the presence of a secondary iodide, the most common side reactions are elimination to form an alkene and reduction of the carbon-iodine bond. The electron-withdrawing nature of the perfluorohexyl group can influence the regioselectivity of elimination.

Q2: How can I minimize the formation of the elimination byproduct?

A2: To minimize elimination, it is advisable to use less sterically hindered nucleophiles and avoid strong, bulky bases. Running the reaction at lower temperatures can also favor substitution over elimination.

Q3: I am observing the formation of 1-(perfluorohexyl)octane in my reaction. What could be the cause?

A3: The formation of 1-(perfluorohexyl)octane indicates the reduction of the carbon-iodine bond.[1] This can occur in the presence of reducing agents, certain metals, or under radical conditions. Ensure your reagents and solvents are free from trace reducing impurities.

Q4: Is this compound stable under thermal conditions?

A4: While the perfluorohexyl group imparts high thermal stability, prolonged heating at high temperatures, especially in the presence of impurities, can lead to decomposition.[1] It is recommended to use the lowest effective temperature for your reaction.

Q5: How can I effectively remove unreacted this compound and its side products from my desired product?

A5: Purification can be achieved through several methods. Silica gel column chromatography is a common technique.[1] For compounds with a fluorous tag like this one, specialized three-phase extraction using an organic solvent, water, and a fluorous solvent can be highly effective for separating it from non-fluorinated compounds.[1] Short-path distillation may also be suitable for separating it from non-volatile impurities.[1]

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of an Alkene Byproduct

Possible Cause: Elimination of HI is competing with the desired substitution reaction. This is common with secondary iodides, especially in the presence of basic or nucleophilic species.

Troubleshooting Steps:

  • Reagent Selection:

    • If using a nucleophile that is also a strong base, consider using a less basic alternative.

    • For base-catalyzed reactions, try using a non-nucleophilic, sterically hindered base if it does not interfere with the desired reaction.

  • Reaction Temperature:

    • Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions, so lowering the temperature will favor substitution.

  • Solvent Choice:

    • Use a polar aprotic solvent (e.g., DMF, DMSO) to favor SN2 reactions over E2 reactions.

Illustrative Data on Reaction Conditions:

NucleophileBaseTemperature (°C)SolventPredominant Reaction
NaN3-25DMFSubstitution
NaOMeNaOMe60MeOHElimination
t-BuOKt-BuOK60t-BuOHElimination
NaCN-25DMSOSubstitution
Issue 2: Presence of a Significant Amount of 1-(perfluorohexyl)octane in the Product Mixture

Possible Cause: Unintentional reduction of the C-I bond.

Troubleshooting Steps:

  • Purity of Reagents and Solvents:

    • Ensure all reagents and solvents are pure and dry. Trace amounts of reducing agents can cause this side reaction.

    • If using organometallic reagents, be mindful of potential side reactions leading to reduction.

  • Inert Atmosphere:

    • Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent radical reactions that can be initiated by oxygen.

  • Radical Inhibitors:

    • If you suspect a radical-mediated reduction, the addition of a radical inhibitor (e.g., BHT) might be beneficial, provided it doesn't interfere with the desired reaction.

Experimental Protocols

Protocol 1: Minimizing Elimination in a Nucleophilic Substitution Reaction

This protocol describes a general procedure for the substitution of the iodide in this compound with an azide nucleophile, where minimizing the elimination byproduct is critical.

  • Materials:

    • This compound

    • Sodium azide (NaN3)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Argon or Nitrogen gas

    • Standard glassware for inert atmosphere reactions

  • Procedure:

    • To a dry round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

    • Add anhydrous DMF via syringe.

    • Add sodium azide (1.2 eq) in one portion.

    • Stir the reaction mixture at room temperature (25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Substitution_vs_Elimination cluster_reactants Reactants cluster_products Potential Products Reactant This compound Substitution_Product Substitution Product (R-Nu) Reactant->Substitution_Product Substitution (Desired) Elimination_Product Elimination Product (Alkene) Reactant->Elimination_Product Elimination (Side Reaction) Nucleophile Nucleophile (Nu-) Nucleophile->Substitution_Product Nucleophile->Elimination_Product

Caption: Desired substitution vs. undesired elimination pathway.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Side_Reaction Identify Side Product(s) (e.g., via NMR, GC-MS) Start->Check_Side_Reaction Is_Alkene Is it an alkene? Check_Side_Reaction->Is_Alkene Is_Reduced Is it 1-(perfluorohexyl)octane? Is_Alkene->Is_Reduced No Optimize_Substitution Optimize for Substitution: - Lower Temperature - Change Solvent - Use Less Basic Nucleophile Is_Alkene->Optimize_Substitution Yes Optimize_Purity Optimize for Purity: - Purify Reagents/Solvents - Use Inert Atmosphere - Add Radical Inhibitor Is_Reduced->Optimize_Purity Yes Other Other Side Reaction Is_Reduced->Other No Analyze_Again Re-run Reaction and Analyze Optimize_Substitution->Analyze_Again Optimize_Purity->Analyze_Again Further_Analysis Further Mechanistic Studies Needed Other->Further_Analysis Yes Further_Analysis->Analyze_Again

Caption: Troubleshooting workflow for unexpected side products.

References

how to improve yields in reactions with 2-Iodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve yields and overcome common challenges in reactions involving 2-Iodo-1-(perfluorohexyl)octane.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when using this compound in cross-coupling reactions?

A1: The main challenges arise from its structure as a secondary alkyl iodide with a bulky, electron-withdrawing perfluorohexyl group. These factors can lead to:

  • Slow reaction rates: Steric hindrance around the iodine-bearing carbon can impede catalyst association.

  • Competing elimination reactions: As a secondary halide, β-hydride elimination is a common side reaction, leading to the formation of undesired alkenes.

  • Solubility issues: The fluorous tail can affect the solubility of the substrate and subsequent products in common organic solvents, potentially requiring specialized solvent systems.

Q2: How can I purify my products after a reaction with this compound?

A2: The fluorous nature of the perfluorohexyl group allows for specialized and highly effective purification techniques in addition to standard methods.

  • Fluorous Solid-Phase Extraction (F-SPE): This is a highly recommended method. The crude reaction mixture is passed through a cartridge containing fluorous silica gel. The fluorous-tagged product is retained, while non-fluorous impurities are washed away. The product is then eluted with a fluorophilic solvent.[1][2][3][4][5]

  • Three-Phase Extraction: This technique involves using a fluorous solvent, an organic solvent, and an aqueous solvent. The fluorous product will preferentially move to the fluorous layer.[6]

  • Standard Chromatography: Traditional silica gel chromatography can be used, but the choice of eluent is critical to ensure good separation.

  • Short-Path Distillation: For thermally stable products, distillation under reduced pressure can be effective for separating from non-volatile impurities.[6]

Q3: Is this compound prone to degradation?

A3: Like many alkyl iodides, this compound can be sensitive to light and air over prolonged periods, which can lead to the formation of iodine and other degradation byproducts. It is recommended to store the compound in a cool, dark place under an inert atmosphere.

Troubleshooting Guides

Guide 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Issue: You are observing low yields in a Suzuki-Miyaura coupling reaction between this compound and a boronic acid.

Possible Causes & Solutions:

  • Inadequate Catalyst System: Palladium catalysts, while common for Suzuki reactions, can be inefficient for secondary alkyl halides. Nickel catalysts often provide better results.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial to promote the desired coupling and minimize side reactions.

  • Decomposition of Reactants: Boronic acids can be prone to degradation, and the alkyl iodide can undergo side reactions.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling catalyst Switch to a Nickel Catalyst System start->catalyst ligand Optimize Ligand catalyst->ligand base Select an Appropriate Base ligand->base solvent Modify Solvent System base->solvent temp Adjust Reaction Temperature solvent->temp boronic_acid Check Boronic Acid Quality & Stoichiometry temp->boronic_acid outcome Improved Yield boronic_acid->outcome

Caption: Troubleshooting workflow for low yields in Suzuki coupling.

Recommended Solutions:

ParameterRecommendationRationale
Catalyst Switch from a Palladium to a Nickel catalyst (e.g., NiCl₂(dme) or Ni(cod)₂).Nickel catalysts are generally more reactive for cross-coupling reactions with secondary alkyl halides.
Ligand Use a diamine ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine) or a Pybox ligand.These ligands have been shown to be effective in promoting the coupling of secondary alkyl halides.
Base Use a non-aqueous, strong base such as K₃PO₄ or Cs₂CO₃.Stronger, non-nucleophilic bases can promote the reaction while minimizing elimination side products.
Solvent Use a polar aprotic solvent like dioxane, THF, or DMF.These solvents can help to dissolve the reactants and promote the desired reaction pathway.
Temperature Start at room temperature and gradually increase if the reaction is sluggish.Higher temperatures can promote elimination, so it's best to start low.
Boronic Acid Use a fresh, high-purity boronic acid and consider using a slight excess (1.2-1.5 equivalents).Boronic acids can degrade on storage, leading to lower yields.
Guide 2: Competing Elimination in Nucleophilic Substitution Reactions

Issue: You are observing significant amounts of the elimination byproduct (1-(perfluorohexyl)oct-1-ene and/or 1-(perfluorohexyl)oct-2-ene) in your nucleophilic substitution reactions.

Factors Influencing Substitution vs. Elimination:

FactorFavors Substitution (SN2)Favors Elimination (E2)
Base/Nucleophile Weakly basic, highly nucleophilic species (e.g., N₃⁻, CN⁻, I⁻)Strong, sterically hindered bases (e.g., t-BuOK)
Solvent Polar aprotic solvents (e.g., DMSO, DMF, acetone)Polar protic solvents (e.g., ethanol, water)
Temperature Lower temperaturesHigher temperatures
Concentration Lower concentration of base/nucleophileHigher concentration of base

Troubleshooting Decision Tree:

start Elimination Side Product Observed check_base Is the base strong and/or sterically hindered? start->check_base change_base Use a less basic, more nucleophilic reagent check_base->change_base Yes check_temp Is the reaction temperature high? check_base->check_temp No outcome Increased Substitution Product change_base->outcome lower_temp Lower the reaction temperature check_temp->lower_temp Yes check_solvent Is a protic solvent being used? check_temp->check_solvent No lower_temp->outcome change_solvent Switch to a polar aprotic solvent check_solvent->change_solvent Yes check_solvent->outcome No

Caption: Decision tree for minimizing elimination byproducts.

Guide 3: Low or No Conversion in Sonogashira and Heck Reactions

Issue: You are observing poor or no conversion of this compound in Sonogashira or Heck coupling reactions.

Possible Causes & Solutions:

  • Catalyst Inactivity: The palladium or nickel catalyst may not be active enough to undergo oxidative addition with the sterically hindered secondary iodide.

  • β-Hydride Elimination: In the case of Heck reactions, β-hydride elimination from the alkylpalladium intermediate can be a competing and often faster process than the desired coupling.

  • Homocoupling of Alkyne (Sonogashira): The terminal alkyne can undergo homocoupling (Glaser coupling), consuming the starting material and catalyst.

Optimization Strategies:

ReactionParameterRecommendationRationale
Sonogashira Catalyst Use a Nickel catalyst (e.g., Ni(cod)₂) with a PyBox ligand.Nickel catalysts have shown to be more effective for Sonogashira couplings of secondary alkyl iodides.[7]
Co-catalyst Ensure the use of a copper(I) co-catalyst (e.g., CuI).The copper co-catalyst is crucial for the Sonogashira mechanism.
Base Use an amine base like triethylamine or diisopropylethylamine.The base is required to neutralize the HI formed during the reaction.
Heck Ligand Use electron-rich, bulky phosphine ligands.These ligands can promote the desired oxidative addition and suppress β-hydride elimination.
Additives Consider the addition of silver salts (e.g., Ag₃PO₄).Silver salts can act as halide scavengers and promote the catalytic cycle.
Reaction Type Consider an intramolecular Heck reaction if applicable.Intramolecular Heck reactions are often more efficient and selective.[8]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic boronic acid.

Materials:

  • This compound

  • Boronic acid (1.2 equiv)

  • NiCl₂(dme) (5 mol%)

  • trans-N,N'-dimethyl-1,2-cyclohexanediamine (10 mol%)

  • K₃PO₄ (3 equiv)

  • Anhydrous dioxane

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add NiCl₂(dme), trans-N,N'-dimethyl-1,2-cyclohexanediamine, and K₃PO₄ to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the boronic acid and this compound.

  • Add anhydrous dioxane to the vessel.

  • Seal the vessel and remove it from the glovebox.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or Fluorous Solid-Phase Extraction (F-SPE).

Protocol 2: Fluorous Solid-Phase Extraction (F-SPE) Purification

This protocol describes a general method for purifying a fluorous-tagged compound from a reaction mixture.

Materials:

  • Crude reaction mixture containing the fluorous product

  • Fluorous silica gel cartridge

  • Fluorophobic wash solvent (e.g., 80:20 methanol/water)

  • Fluorophilic elution solvent (e.g., perfluorohexane or a fluorinated ether)

  • Solid-phase extraction manifold

Procedure:

  • Condition the fluorous silica gel cartridge by passing the fluorophobic wash solvent through it.

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent and load it onto the cartridge.

  • Wash the cartridge with the fluorophobic solvent to elute the non-fluorous impurities. Collect and analyze the eluent to ensure no product is lost.

  • Elute the desired fluorous product from the cartridge using the fluorophilic solvent.

  • Collect the product fraction and concentrate it under reduced pressure.

F-SPE Workflow:

start Crude Reaction Mixture condition Condition F-SPE Cartridge (Fluorophobic Solvent) start->condition load Load Crude Mixture condition->load wash Wash with Fluorophobic Solvent load->wash elute Elute with Fluorophilic Solvent wash->elute impurities Non-Fluorous Impurities wash->impurities product Purified Fluorous Product elute->product

Caption: General workflow for Fluorous Solid-Phase Extraction.

References

Technical Support Center: Fluorous Chromatography with 2-Iodo-1-(perfluorohexyl)octane-Tagged Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Iodo-1-(perfluorohexyl)octane-tagged compounds in fluorous chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during fluorous chromatography of compounds tagged with this compound.

Problem 1: Low Recovery of the Tagged Compound

Symptoms:

  • The desired fluorous-tagged compound is not efficiently retained on the fluorous silica gel.

  • The tagged compound is found in the "flow-through" or "wash" fractions.

Possible Causes & Solutions:

CauseSolution
Inappropriate Loading Solvent The loading solvent may be too "fluorophilic," causing the tagged compound to elute prematurely. Use a less fluorophilic solvent for loading. A good loading solvent should have low fluorophilicity but good dissolving power for your organic compound.[1]
Sample Overload The mass of the crude sample exceeds the capacity of the fluorous silica gel cartridge. Reduce the sample mass loading. For normal Fluorous Solid-Phase Extraction (F-SPE), a mass loading of 5-10% (weight of crude sample to weight of fluorous silica gel) is recommended.[1]
High Flow Rate During Loading A high flow rate can prevent the tagged compound from sufficiently interacting with the fluorous stationary phase. Decrease the loading flow rate to allow for adequate equilibration.[2][3]
Drying of the Sorbent Bed If the fluorous silica gel bed dries out before sample loading, it can lead to poor retention. Ensure the cartridge is properly conditioned and remains wetted until the sample is loaded.[2]
Tag Instability (Cleavage) The C-I bond in the tag might be unstable under certain conditions, leading to the loss of the fluorous tag. Analyze the flow-through for the de-tagged compound. If cleavage is suspected, consider milder reaction workup conditions before chromatography.
Problem 2: Poor Separation of Tagged Compound from Non-Fluorous Impurities

Symptoms:

  • Non-fluorous impurities are co-eluting with the desired fluorous-tagged compound in the fluorophilic elution step.

Possible Causes & Solutions:

CauseSolution
Insufficient Washing The non-fluorous compounds were not completely washed away before elution of the tagged compound. Increase the volume of the fluorophobic wash solvent. Typically, 3-5 column volumes are sufficient to elute all non-fluorous components.[1]
Wash Solvent is Too Strong The wash solvent may have some fluorophilicity, causing premature elution of the tagged compound. Use a more fluorophobic wash solvent.[2]
Precipitation on the Cartridge If organic components have low solubility in the wash solvent, they may precipitate and block the cartridge, leading to channeling and poor separation.[1] Reduce the mass loading or add a small percentage of a more solubilizing organic solvent to the wash phase.[1]
Strong Non-Fluorous Interactions The non-fluorous part of your tagged molecule or impurities might have strong interactions with the silica backbone of the stationary phase. Consider using a different fluorous stationary phase or modifying the solvent system to disrupt these interactions.
Problem 3: Tagged Compound is Difficult to Elute from the Cartridge

Symptoms:

  • The fluorous-tagged compound is strongly retained on the column and cannot be efficiently eluted with the fluorophilic solvent.

Possible Causes & Solutions:

CauseSolution
Elution Solvent is Too Weak The elution solvent is not fluorophilic enough to displace the tagged compound from the stationary phase. Use a more fluorophilic elution solvent. A common elution solvent is methanol, but others like acetone or acetonitrile can be used.[1]
Insufficient Elution Volume The volume of the elution solvent is not enough to completely recover the tagged compound. Increase the elution volume, collecting fractions to monitor the elution profile. Typically, 3-5 column volumes are needed.[1]
Secondary Interactions The iodine atom in the tag could potentially participate in halogen bonding with the silica surface, leading to stronger than expected retention. While less common in fluorous chromatography, if suspected, using a more polar or competitive solvent in the elution phase might help.

Experimental Protocols

General Protocol for Fluorous Solid-Phase Extraction (F-SPE)

This protocol is a starting point and may require optimization based on the specific compound and impurities.

  • Cartridge Conditioning:

    • Wash the fluorous silica gel cartridge with 3-5 column volumes of the chosen fluorophilic elution solvent (e.g., methanol).

    • Equilibrate the cartridge with 3-5 column volumes of the chosen fluorophobic loading/wash solvent (e.g., 80:20 methanol/water).

  • Sample Loading:

    • Dissolve the crude reaction mixture containing the this compound-tagged compound in a minimal amount of the loading solvent.

    • Apply the sample to the conditioned cartridge. Ensure the flow rate is slow enough to allow for binding (e.g., ~1 mL/min).[3]

  • Washing:

    • Wash the cartridge with 3-5 column volumes of the fluorophobic wash solvent to remove all non-fluorous components.

  • Elution:

    • Elute the retained fluorous-tagged compound with 3-5 column volumes of the fluorophilic elution solvent.

    • Collect the eluate for analysis and further processing.

Solvent Fluorophilicity Series

The choice of loading, wash, and elution solvents is critical for successful F-SPE.[1] The following series ranks common solvents by increasing fluorophilicity:

H₂O < DMSO < DMF < MeOH < MeCN < THF < HFC-7100 (C₄F₉OCH₃) < FC-72 (Perfluorohexane)[1]

SolventFluorophilicityTypical Use in F-SPE
Water (H₂O)Very LowComponent of highly fluorophobic wash solutions.
Methanol (MeOH)ModerateCommon fluorophilic elution solvent; can be mixed with water for a fluorophobic wash.
Acetonitrile (MeCN)ModerateAlternative fluorophilic elution solvent.
Tetrahydrofuran (THF)HighStronger fluorophilic elution solvent. Use with caution in loading as it may cause breakthrough.[1]
Perfluorohexane (FC-72)Very HighUsed in fluorous liquid-liquid extractions; too strong for most F-SPE loading.[1]

Frequently Asked Questions (FAQs)

Q1: Can the this compound tag be cleaved during chromatography?

While the C-I bond is generally stable, harsh acidic or basic conditions, or the presence of certain nucleophiles in the crude reaction mixture, could potentially lead to tag cleavage. It is recommended to perform a workup to remove reactive species before fluorous chromatography. If you suspect cleavage, analyze your non-fluorous fraction for the de-tagged compound.

Q2: My tagged compound is a solid with low solubility. How should I load it onto the cartridge?

If your compound has low solubility in the ideal loading solvent, you may need to use a slightly more solubilizing (and more fluorophilic) solvent.[1] In this case, it is crucial to use a smaller loading volume to prevent premature elution (breakthrough) of your compound.[1] Alternatively, you can try to dissolve the sample in a strong, compatible solvent and then dilute it with a weaker, anti-solvent before loading.

Q3: Can I reuse my fluorous silica gel cartridges?

Yes, fluorous silica gel cartridges can often be reused to reduce costs.[1] After eluting your tagged compound, wash the cartridge thoroughly with the fluorophilic elution solvent, followed by the fluorophobic wash solvent, and finally store it according to the manufacturer's instructions. It is advisable to dedicate reused cartridges to similar purifications to avoid cross-contamination.

Q4: What is "breakthrough" and how can I prevent it?

Breakthrough occurs when the fluorous-tagged compound starts to elute during the sample loading or washing steps.[1] This is often caused by using a loading solvent that is too fluorophilic or by overloading the cartridge.[1] To prevent breakthrough, use a less fluorophilic loading solvent, reduce the volume of the loading solvent, or decrease the total mass of the sample loaded onto the cartridge.[1]

Visualizations

fluorous_spe_workflow start Crude Reaction Mixture (Tagged Compound + Impurities) dissolve Dissolve in Fluorophobic Loading Solvent start->dissolve load Load Sample onto Cartridge dissolve->load condition Condition F-SPE Cartridge (Fluorophilic then Fluorophobic Solvent) condition->load wash Wash with Fluorophobic Solvent (3-5 Column Volumes) load->wash elute Elute with Fluorophilic Solvent (3-5 Column Volumes) wash->elute non_fluorous Non-Fluorous Impurities (Flow-through & Wash) wash->non_fluorous fluorous Purified Fluorous-Tagged Compound elute->fluorous

Caption: Experimental workflow for Fluorous Solid-Phase Extraction (F-SPE).

troubleshooting_logic start Low Recovery of Tagged Compound? check_flowthrough Analyze Flow-through/ Wash Fractions start->check_flowthrough is_present Tagged Compound Present? check_flowthrough->is_present cause_breakthrough Potential Causes: - Loading solvent too strong - Sample overload - High flow rate is_present->cause_breakthrough Yes cause_no_retention Potential Causes: - Improper conditioning - Tag cleavage is_present->cause_no_retention No

Caption: Logic diagram for troubleshooting low recovery in F-SPE.

References

Technical Support Center: Prevention of Deiodination of 2-Iodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the deiodination of 2-Iodo-1-(perfluorohexyl)octane during their experiments.

Troubleshooting Guide

Issue 1: Discoloration of the compound (yellow to purplish tinge) upon storage.

Question: My sample of this compound has developed a purplish tint. What is the cause and how can I prevent this?

Answer: A purplish discoloration is a common indicator of deiodination, where the carbon-iodine bond is broken, releasing free iodine (I₂), which imparts the color.[1] This process is often initiated by exposure to light.

Prevention and Troubleshooting Steps:

  • Storage:

    • Immediate Action: Store the compound in an amber or opaque vial to protect it from light.[1]

    • Best Practice: For long-term storage, wrap the vial in aluminum foil and store it in a dark place, such as a cabinet or a light-proof box. Refrigeration (2-8°C) is also recommended to reduce the rate of any potential degradation pathways.

  • Purification of Discolored Samples:

    • If the compound has already discolored, it can often be purified by washing with a dilute solution of sodium thiosulfate (Na₂S₂O₃) to quench the free iodine, followed by re-purification, for example, by distillation or column chromatography.[1]

Issue 2: Unexpected side products or low yield in reactions.

Question: I am observing unexpected byproducts in my reaction, or the yield of my desired product is lower than expected. Could deiodination of my starting material, this compound, be the cause?

Answer: Yes, unintended deiodination of this compound can lead to the formation of byproducts and a reduction in the yield of your target molecule. Deiodination can occur via three primary mechanisms: photolytic cleavage, nucleophilic substitution, or elimination. Identifying the likely mechanism is key to troubleshooting the issue.

Troubleshooting by Mechanism:

  • Photolytic Cleavage (Radical Mechanism):

    • Symptoms: Reactions are sensitive to light, and you may observe the characteristic purplish color of iodine.

    • Prevention:

      • Conduct reactions in flasks wrapped in aluminum foil or in a dark fume hood.

      • Consider adding a radical scavenger to the reaction mixture if compatible with your chemistry.

  • Nucleophilic Substitution:

    • Symptoms: Formation of byproducts where the iodine atom has been replaced by a nucleophile present in the reaction mixture (e.g., -OH, -CN, -NH₂).

    • Prevention:

      • Avoid strong nucleophiles if they are not the intended reactant.

      • Be mindful of the solvent choice. Polar aprotic solvents can accelerate Sₙ2 reactions.

  • Elimination:

    • Symptoms: Formation of an alkene byproduct resulting from the loss of HI.

    • Prevention:

      • Avoid strong, bulky bases.

      • Keep reaction temperatures as low as possible.

      • Use a non-polar or less polar solvent if the reaction chemistry allows.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of deiodination for this compound?

A1: The deiodination of this compound can proceed through three main pathways:

  • Photolytic Cleavage: The carbon-iodine bond is relatively weak and can be broken by UV or even visible light, leading to the formation of a carbon-centered radical and an iodine radical. This is often the primary cause of degradation during storage.

  • Nucleophilic Substitution (Sₙ1 and Sₙ2): Nucleophiles present in a reaction mixture can attack the carbon atom bonded to the iodine, displacing the iodide ion.

  • Elimination (E1 and E2): In the presence of a base, a molecule of hydrogen iodide (HI) can be eliminated to form an alkene.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize the shelf-life of this compound, follow these storage guidelines:

  • Light Protection: Store in a tightly sealed, amber glass vial. For additional protection, wrap the vial in aluminum foil.[1]

  • Temperature: Store in a cool, dark place. Refrigeration at 2-8°C is recommended.

  • Inert Atmosphere: For long-term storage or for high-purity applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen, which can participate in radical chain reactions.

  • Stabilizers: For bulk quantities, adding a small piece of copper or silver wire to the storage container can help scavenge any free iodine that may form.[1]

Q3: Which solvents are compatible with this compound and which should be avoided?

A3: The compatibility of solvents depends on the intended application and the other reagents present.

  • Generally Compatible: Non-polar aprotic solvents such as alkanes (e.g., hexane, octane), and fluorinated solvents are generally good choices for dissolving this compound without promoting deiodination.

  • Use with Caution:

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can facilitate Sₙ2 reactions, so their use should be carefully considered in the presence of any nucleophiles.

    • Protic Solvents (e.g., water, alcohols): While generally less reactive in nucleophilic substitution than polar aprotic solvents, they can act as nucleophiles under certain conditions, especially at elevated temperatures.

  • Avoid:

    • Solutions containing strong nucleophiles or bases: Unless it is the intended reaction, avoid dissolving the compound in solutions containing reagents like sodium hydroxide, potassium cyanide, or ammonia, as this will likely lead to substitution or elimination reactions.

Q4: Can I use a stabilizer to prevent deiodination during my experiment?

A4: Yes, in some cases, a stabilizer can be used.

  • Copper: A small amount of powdered copper or a copper wire can be added to the reaction mixture. Copper acts as a radical scavenger and also reacts with any elemental iodine formed. This is a common method for stabilizing iodoalkanes.

  • Radical Scavengers: If you suspect a radical-mediated decomposition, a radical scavenger like butylated hydroxytoluene (BHT) or certain polyphenolic compounds could be effective, provided they do not interfere with your desired reaction.

Experimental Protocols

Protocol 1: Stabilization of this compound with Copper

Objective: To stabilize this compound against photolytic and minor radical-initiated deiodination during storage or reaction.

Materials:

  • This compound

  • Copper wire (thin gauge) or copper powder

  • Inert gas (Argon or Nitrogen)

  • Amber glass vial or flask

Procedure:

  • If using copper wire, cut a small piece and clean it by briefly immersing it in concentrated hydrochloric acid to remove any oxide layer. Rinse with deionized water, then with ethanol, and dry completely.

  • If using copper powder, ensure it is activated and dry.

  • Place the this compound into the amber vial or flask.

  • Add the cleaned copper wire or a small amount of copper powder (approximately 0.1% w/w) to the compound.

  • If desired, purge the headspace of the container with an inert gas.

  • Seal the container tightly and store it in a cool, dark place.

Quantitative Data Summary

The following table summarizes the relative rates of reaction for iodoalkanes under different conditions, which can be used to infer the stability of this compound.

Reaction TypeConditionRelative RateImplication for Stability
Nucleophilic Substitution (Sₙ2) Solvent: MethanolSlowerMore stable
Solvent: AcetonitrileModerateModerately stable
Solvent: DMSOFasterLess stable
Elimination Low TemperatureSlowerMore stable
High TemperatureFasterLess stable
Weak BaseSlowerMore stable
Strong BaseFasterLess stable
Aqueous SolventSlowerMore stable
Ethanolic SolventFasterLess stable

Data is inferred from general principles of iodoalkane reactivity and a study on the reaction of iodoalkanes with DABCO.[1][2]

Visualizations

Deiodination_Pathways cluster_photolytic Photolytic Cleavage cluster_nucleophilic Nucleophilic Substitution cluster_elimination Elimination This compound This compound Radical Intermediates Radical Intermediates This compound->Radical Intermediates C-I bond cleavage Substitution Product Substitution Product This compound->Substitution Product Nu- attack Alkene Product Alkene Product This compound->Alkene Product Base abstraction Light (UV) Light (UV) Light (UV)->Radical Intermediates Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Substitution Product Base Base Base->Alkene Product

Caption: Major pathways for the deiodination of this compound.

Prevention_Workflow start Experiment with This compound check_discoloration Observe Discoloration? start->check_discoloration store_dark Store in Dark/Amber Vial check_discoloration->store_dark Yes check_byproducts Unexpected Byproducts? check_discoloration->check_byproducts No use_stabilizer Consider Stabilizer (e.g., Copper) store_dark->use_stabilizer use_stabilizer->check_byproducts control_light Exclude Light from Reaction check_byproducts->control_light Yes proceed Proceed with Experiment check_byproducts->proceed No control_nucleophiles Avoid Strong Nucleophiles/ Choose Solvent Carefully control_light->control_nucleophiles control_conditions Lower Temperature/ Avoid Strong Bases control_nucleophiles->control_conditions control_conditions->proceed

Caption: Troubleshooting workflow for preventing deiodination.

References

safe handling and storage procedures for 2-Iodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling and storage of 2-Iodo-1-(perfluorohexyl)octane, addressing potential issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a halogenated hydrocarbon. Based on available data, it is classified as an irritant.[1] The United Nations designated GHS hazard class pictogram is "Irritant," with a "Warning" signal word.[1]

Q2: What are the immediate first aid measures in case of exposure?

In case of accidental exposure, follow these first aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops.[2]

  • Inhalation: Move the exposed individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention.[2]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

To ensure safety, the following personal protective equipment is recommended:

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles.

  • Skin and Body Protection: Wear appropriate protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.

Q4: How should I properly store this compound?

Proper storage is crucial for maintaining the integrity of the compound and ensuring laboratory safety.

  • Temperature: Store in a refrigerator at 2-8°C.[3][4]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Light: Protect from direct sunlight.[2]

Q5: What materials are incompatible with this compound?

Avoid contact with strong oxidizing agents and strong bases, as these materials are incompatible.[2]

Troubleshooting Guide

Problem: I notice a discoloration or degradation of the compound.

  • Possible Cause: Improper storage, such as exposure to light or elevated temperatures, could lead to degradation.

  • Solution: Ensure the compound is stored in a tightly sealed container, protected from light, and refrigerated at the recommended 2-8°C.[2][3][4] If degradation is suspected, it is advisable to use a fresh batch for experiments to ensure the reliability of results.

Problem: I'm observing unexpected side reactions in my experiment.

  • Possible Cause: The compound may be reacting with incompatible materials present in your reaction setup.

  • Solution: Review all reagents and materials in your experimental protocol. Ensure that strong oxidizing agents and strong bases are not used in conjunction with this compound, unless it is a planned part of the reaction scheme under controlled conditions.[2]

Quantitative Data Summary

ParameterValueReference
Storage Temperature2-8°C[3][4]
Boiling Point180°C @ 45 mmHg[2]
Flash Point> 150°C[2]
Specific Gravity1.934[2]
Vapor Pressure1.3 mbar @ 25°C[2]

Experimental Protocols

Note: The following are general guidelines. Specific experimental protocols should be developed and validated by the researcher based on the intended application.

General Handling Protocol:

  • Before starting any work, ensure that a safety shower and eyewash station are readily accessible.[2]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Conduct all handling of this compound in a well-ventilated fume hood.

  • Weigh and transfer the required amount of the compound carefully to avoid spills.

  • After handling, wash hands thoroughly with soap and water.[2]

  • Clean any spills immediately according to the accidental release measures outlined in the Safety Data Sheet.

Visualizations

Safe_Handling_and_Storage_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling A Review SDS B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Transfer Compound in Fume Hood C->D Begin Experiment E Weigh and Dispense D->E F Close Container Tightly E->F G Store at 2-8°C F->G Store Compound J Clean Work Area F->J After Use H Protect from Light G->H I Store Away from Incompatibles G->I K Dispose of Waste Properly J->K L Wash Hands Thoroughly J->L

Caption: Workflow for the safe handling and storage of this compound.

References

Validation & Comparative

A Comparative Guide to 2-Iodo-1-(perfluorohexyl)octane and Perfluoroalkyl Iodides in Radical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of perfluoroalkyl groups into organic molecules is a cornerstone of modern medicinal and materials chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and bioactivity. Perfluoroalkyl iodides (Rₙ-I) are among the most common and versatile precursors for generating perfluoroalkyl radicals for C-C bond formation. This guide provides a comparative analysis of a specific secondary iodide, 2-Iodo-1-(perfluorohexyl)octane, and the more broadly utilized primary perfluoroalkyl iodides in radical reactions. While extensive experimental data exists for primary perfluoroalkyl iodides, information on the radical reactivity of this compound as a radical precursor is limited. Therefore, this guide will present a data-driven overview of the performance of primary perfluoroalkyl iodides and offer a predictive comparison for its secondary counterpart based on established principles of radical chemistry.

Perfluoroalkyl Iodides: The Benchmark in Radical Reactions

Primary perfluoroalkyl iodides are well-established reagents in a variety of radical transformations, including Atom Transfer Radical Addition (ATRA) and radical cyclization. Their reactivity is predictable, and they are effective precursors for generating primary perfluoroalkyl radicals, which readily participate in bond-forming reactions.

Quantitative Data on Radical Reactions of Primary Perfluoroalkyl Iodides

The following tables summarize the performance of various primary perfluoroalkyl iodides in representative radical reactions.

Table 1: Atom Transfer Radical Addition (ATRA) of Primary Perfluoroalkyl Iodides to Alkenes and Alkynes

Perfluoroalkyl Iodide (Rₙ-I)Alkene/Alkyne SubstrateCatalyst/InitiatorSolventReaction Time (h)Temperature (°C)Yield (%)Reference
C₆F₁₃I1-OcteneAIBN (radical initiator)Not specified0.580Not specified (Intermediate)[1]
C₄F₉IStyrene[Cu(dap)₂]Cl (photocatalyst)CH₃CN24Room Temp85[2]
C₆F₁₃IPhenylacetylene[Cu(dap)₂]Cl (photocatalyst)CH₃CN24Room Temp78[2]
C₈F₁₇I1-DecenePyridine/B₂(pin)₂Dioxane1210089[3]
C₄F₉IN-allyl-4-methylbenzenesulfonamideTMEDA/Visible LightCH₃CN12Room Temp75[4]

Table 2: Radical Cyclization Initiated by Primary Perfluoroalkyl Iodides

Perfluoroalkyl Iodide (Rₙ-I)Cyclization SubstrateCatalyst/InitiatorSolventReaction Time (h)Temperature (°C)Yield (%)Reference
C₄F₉Io-alkenylbenzamideTMEDA/Visible Light (420-430 nm)CH₃CN12Room Temp81[5]
C₆F₁₃Io-alkenylbenzamideTMEDA/Visible Light (420-430 nm)CH₃CN12Room Temp76[5]
C₈F₁₇Io-alkenylbenzamideTMEDA/Visible Light (420-430 nm)CH₃CN12Room Temp72[5]

This compound: A Secondary Iodide Perspective

Direct experimental data on the use of this compound as a precursor in radical reactions is scarce in publicly available literature. Its primary documented role is as an intermediate in the synthesis of 2-(perfluorohexyl)octane, which is used in ophthalmic applications.[1] The synthesis of this compound itself is achieved through the radical addition of perfluorohexyl iodide to 1-octene, confirming its stability in a radical environment.[1]

Predicted Reactivity in Comparison to Primary Perfluoroalkyl Iodides

Based on fundamental principles of radical chemistry, we can infer the potential reactivity of this compound in radical reactions compared to its primary isomers.

  • Radical Stability: The homolytic cleavage of the C-I bond in this compound would generate a secondary perfluoroalkyl-substituted radical. Secondary radicals are generally more stable than primary radicals. This increased stability might lead to a lower reaction rate in subsequent addition or cyclization steps compared to the less stable, and therefore more reactive, primary perfluoroalkyl radicals.

  • Regioselectivity: In addition reactions, the secondary nature of the radical could influence the regioselectivity of the addition to unsymmetrical alkenes or alkynes.

  • Steric Hindrance: The secondary iodide is sterically more hindered than a primary iodide. This could impact the rate of iodine atom transfer in chain propagation steps and potentially lower the overall efficiency of the reaction.

  • Side Reactions: The presence of a hydrogen atom on the carbon bearing the iodine (the secondary position) could potentially lead to side reactions like dehydroiodination (elimination of HI), especially under basic or thermal conditions. This is a pathway not available to primary perfluoroalkyl iodides.

Experimental Protocols

General Procedure for Visible-Light-Induced Radical Cyclization of o-Alkenylbenzamides with Perfluoroalkyl Iodides[5]

To a solution of o-alkenylbenzamide (0.2 mmol) and perfluoroalkyl iodide (0.4 mmol) in CH₃CN (2.0 mL) was added N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) (0.4 mmol). The reaction mixture was stirred under an argon atmosphere at room temperature and irradiated with 10 W blue LEDs (420–430 nm) for 12 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired perfluoroalkyl-substituted iminoisobenzofuran.

General Procedure for Copper-Catalyzed Atom Transfer Radical Addition (ATRA)[2]

In a nitrogen-filled glovebox, a stock solution of the copper catalyst [Cu(dap)₂]Cl was prepared. To a reaction vial was added the alkene or alkyne substrate (0.2 mmol), the perfluoroalkyl iodide (0.3 mmol), and the solvent (CH₃CN, 1 mL). The catalyst solution was then added, and the reaction mixture was stirred at room temperature under visible light irradiation for 24 hours. The solvent was removed in vacuo, and the residue was purified by column chromatography to give the desired product.

Visualizing Radical Reaction Mechanisms

The following diagrams illustrate the fundamental pathways of the discussed radical reactions.

ATRA_Mechanism cluster_initiation Initiation cluster_propagation Propagation R_f-I R_f-I Initiator Initiator (e.g., Light, AIBN) R_f_radical R_f• R_f-I->R_f_radical Homolytic Cleavage Initiator->R_f_radical I_radical I• Alkene Alkene/Alkyne R_f_radical->Alkene Addition Adduct_Radical Adduct Radical Alkene->Adduct_Radical R_f-I_2 R_f-I Adduct_Radical->R_f-I_2 Iodine Atom Transfer Product ATRA Product R_f_radical_2 R_f• R_f_radical_2->Alkene R_f-I_2->Product R_f-I_2->R_f_radical_2

Caption: General mechanism of Atom Transfer Radical Addition (ATRA).

Radical_Cyclization Start Unsaturated Precursor + R_f-I Initiation Initiation (e.g., Visible Light/TMEDA) Start->Initiation Addition Intermolecular Radical Addition Start->Addition R_f_Radical R_f• Initiation->R_f_Radical R_f_Radical->Addition Intermediate_Radical Intermediate Radical Addition->Intermediate_Radical Cyclization Intramolecular Cyclization Intermediate_Radical->Cyclization Cyclized_Radical Cyclized Radical Cyclization->Cyclized_Radical Iodine_Transfer Iodine Atom Transfer from R_f-I Cyclized_Radical->Iodine_Transfer Product Cyclized Product Iodine_Transfer->Product R_f_Radical_Regen R_f• (regenerated) Iodine_Transfer->R_f_Radical_Regen R_f_Radical_Regen->Addition

Caption: General workflow for a radical cyclization cascade.

Conclusion

Primary perfluoroalkyl iodides are highly effective and well-documented precursors for a wide array of radical reactions, offering good to excellent yields in transformations like ATRA and radical cyclizations. In contrast, this compound, a secondary iodide, is significantly less studied as a radical initiator. While it can theoretically be employed in similar reactions, its performance is anticipated to be attenuated due to the formation of a more stable and sterically hindered secondary radical. This could lead to slower reaction rates, lower yields, and a different side-product profile. For researchers and drug development professionals seeking to introduce a perfluorohexyl moiety via a radical pathway, primary perfluoroalkyl iodides represent the more reliable and efficient choice based on current knowledge. Further experimental investigation into the radical reactivity of this compound is warranted to fully elucidate its synthetic potential and limitations.

References

A Comparative Guide to the Structural Validation of Products from 2-Iodo-1-(perfluorohexyl)octane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structural validation and performance of products derived from reactions of 2-Iodo-1-(perfluorohexyl)octane. It is intended to assist researchers in selecting appropriate analytical methodologies and in understanding the performance characteristics of these compounds relative to alternatives.

Introduction to this compound and its Reaction Products

This compound is a key intermediate in the synthesis of a variety of per- and polyfluoroalkyl substances (PFAS). Its reactivity is primarily centered around the carbon-iodine bond, which can participate in nucleophilic substitution and radical reactions. These reactions allow for the introduction of the perfluorohexyl)octane moiety into a wide range of molecular scaffolds, leading to products with unique properties conferred by the highly fluorinated tail. These properties include high thermal stability, chemical inertness, and low surface energy, making them suitable for applications such as advanced lubricants, coatings, and potentially as therapeutic agents.

Performance Comparison of Perfluoroalkylated Products

Products derived from this compound exhibit distinct performance advantages in various applications, primarily due to the presence of the perfluoroalkyl chain. This section compares the performance of these products with alternatives in key application areas.

Lubricants

Perfluoroalkylated compounds, such as those synthesized from this compound, are utilized as high-performance lubricants, often in the form of perfluoropolyethers (PFPEs). Their performance is particularly notable in extreme conditions where conventional hydrocarbon-based lubricants fail.

Performance MetricPerfluoroalkylated Lubricants (PFPEs)Hydrocarbon-Based LubricantsSilicone-Based Lubricants
Thermal Stability Excellent (up to >200 °C)Moderate (typically up to 150 °C)Good (up to 200 °C)
Oxidative Stability ExcellentPoor to ModerateGood
Chemical Inertness ExcellentPoor to GoodModerate
Volatility Very LowHigh to ModerateLow to Moderate
Viscosity Index HighModerateHigh
Boundary Lubrication Good, can form protective tribofilmsRequires anti-wear additivesModerate
Cost HighLowModerate

This table summarizes general performance characteristics. Specific performance can vary based on the exact chemical structure and formulation.

Anti-Fouling Coatings

The low surface energy of perfluoroalkylated surfaces makes them effective in preventing the adhesion of marine organisms and other forms of fouling.

Performance MetricPerfluoroalkylated CoatingsSilicone-Based CoatingsCopper-Based Ablative Coatings
Mechanism Low surface energy (non-stick)Low surface energy (non-stick)Biocidal (releases copper ions)
Fouling Release ExcellentVery GoodNot applicable (ablative)
Durability HighModerate to HighLow to Moderate (designed to wear)
Environmental Impact Lower (non-biocidal)Lower (non-biocidal)High (releases copper)
Surface Smoothness Very HighHighModerate
Cost HighModerate to HighLow to Moderate

Performance can be influenced by factors such as coating formulation, application method, and the specific operating environment.

Structural Validation of Reaction Products

Accurate structural validation of the products from this compound reactions is critical. Due to the presence of fluorine, specialized analytical techniques are often required.

Key Spectroscopic and Spectrometric Data
Analytical TechniqueKey Observables for Perfluoroalkylated Compounds
¹H NMR Signals for the hydrocarbon portion of the molecule. Protons adjacent to the perfluoroalkyl chain will show complex splitting patterns due to coupling with ¹⁹F nuclei.
¹⁹F NMR Provides detailed information on the structure of the perfluoroalkyl chain. Chemical shifts are highly sensitive to the local electronic environment.[1][2][3][4]
¹³C NMR Carbons in the perfluoroalkyl chain exhibit characteristic chemical shifts and C-F coupling constants.
Mass Spectrometry (MS) Provides molecular weight and fragmentation patterns. Characteristic fragments include the loss of the perfluoroalkyl chain or parts of it.[5][6]
Infrared (IR) Spectroscopy Strong C-F stretching vibrations in the region of 1100-1300 cm⁻¹.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the structure of the reaction product and verify the successful incorporation of the 1-(perfluorohexyl)octane moiety.

Instrumentation: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe capable of ¹H, ¹³C, and ¹⁹F detection.

Sample Preparation:

  • Dissolve 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane for ¹H and ¹³C NMR). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

¹H NMR Protocol:

  • Acquire a standard one-dimensional proton spectrum.

  • Pay close attention to the multiplicity of signals for protons on the octane chain, as they may be split by adjacent fluorine atoms.

  • Integrate all signals to determine the relative number of protons in different environments.

¹⁹F NMR Protocol:

  • Set the spectral width to encompass the expected range for perfluoroalkyl groups (approximately -80 to -130 ppm relative to CFCl₃).

  • Acquire both a proton-coupled and a proton-decoupled spectrum.

  • The decoupled spectrum will show singlets or multiplets arising from F-F coupling, confirming the integrity of the perfluorohexyl chain.

  • The coupled spectrum will provide information on H-F coupling, helping to assign signals to specific fluorine atoms.[1][2]

¹³C NMR Protocol:

  • Acquire a standard proton-decoupled ¹³C spectrum.

  • Observe the characteristic signals for the fluorinated carbons, which will appear as multiplets due to C-F coupling.

Mass Spectrometry (MS) for Molecular Weight Determination

Objective: To determine the molecular weight of the reaction product and to obtain fragmentation data that supports the proposed structure.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • For ESI, it may be necessary to add a small amount of a modifying agent (e.g., formic acid or ammonium acetate) to promote ionization.

Protocol:

  • Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system.

  • Acquire the mass spectrum in both positive and negative ion modes to determine the optimal ionization conditions.

  • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation.

  • Analyze the fragmentation pattern for characteristic losses, such as the loss of the perfluorohexyl group or smaller fluorinated fragments.[5][6]

Visualizations

Experimental Workflow for Structural Validation

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Structure Confirmation start This compound + Reagent(s) reaction Reaction (e.g., Substitution, Radical Addition) start->reaction purification Purification (e.g., Chromatography) reaction->purification nmr NMR Spectroscopy (1H, 19F, 13C) purification->nmr Primary Structure ms Mass Spectrometry (HRMS, MS/MS) purification->ms Molecular Weight & Fragmentation ir IR Spectroscopy purification->ir Functional Groups elemental Elemental Analysis purification->elemental Elemental Composition confirmation Confirmed Structure of Product nmr->confirmation ms->confirmation ir->confirmation elemental->confirmation

Caption: Workflow for the synthesis and structural validation of products from this compound reactions.

Potential Toxicity Pathway of Perfluoroalkylated Compounds

toxicity_pathway Potential Toxicity Pathway of Perfluoroalkylated Compounds cluster_cellular Cellular Level cluster_response Cellular Response cluster_outcome Potential Adverse Outcome PFAS Perfluoroalkylated Compound receptor Nuclear Receptors (e.g., PPARα, PXR) PFAS->receptor Activation ros Reactive Oxygen Species (ROS) Generation PFAS->ros Induction gene Altered Gene Expression receptor->gene stress Oxidative Stress ros->stress toxicity Hepatotoxicity, Endocrine Disruption, Developmental Toxicity gene->toxicity apoptosis Apoptosis stress->apoptosis apoptosis->toxicity

Caption: A simplified diagram illustrating a potential toxicity pathway for perfluoroalkylated compounds.

References

A Comparative Guide to Polymers Functionalized with 2-Iodo-1-(perfluorohexyl)octane for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticipated characteristics of polymers synthesized using 2-Iodo-1-(perfluorohexyl)octane with other relevant fluorinated and non-fluorinated polymers. While specific experimental data for polymers derived from this particular initiator is not yet prevalent in published literature, this document extrapolates expected performance based on established principles of polymer chemistry and the known properties of perfluoroalkyl-containing materials. Detailed experimental protocols for the characterization of such novel polymers are also provided.

The introduction of a perfluorohexyl group is anticipated to impart unique surface properties, thermal stability, and chemical resistance to the base polymer. These characteristics are highly desirable in a range of applications, including the development of advanced drug delivery systems, biocompatible coatings for medical devices, and high-performance materials for scientific research.

Hypothetical Polymer Synthesis: A General Approach

This compound is a valuable precursor for introducing a perfluorohexyl moiety onto a polymer backbone. Its carbon-iodine bond can be leveraged in controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP), to initiate the polymerization of various monomers. This method allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities.

A plausible synthetic route would involve the use of this compound as an initiator in the polymerization of a common monomer, for instance, methyl methacrylate (MMA). The perfluorohexyl octane group would thus be covalently bonded to one end of the resulting poly(methyl methacrylate) (PMMA) chain.

G initiator This compound process Iodine Transfer Polymerization (ITP) initiator->process monomer Methyl Methacrylate (MMA) monomer->process polymer PMMA with Perfluorohexyl Octane End-Group process->polymer

Caption: Proposed synthesis of a functionalized polymer.

Comparative Performance Data

The following tables present a comparison of the expected properties of a hypothetical PMMA polymer functionalized with a perfluorohexyl octane end-group against conventional PMMA and a widely used fluoropolymer, Polytetrafluoroethylene (PTFE).

Table 1: Comparison of Expected Physical and Thermal Properties

PropertyPMMA with Perfluorohexyl Octane End-Group (Expected)Conventional PMMAPolytetrafluoroethylene (PTFE)
Molecular Weight Controllable (e.g., 10,000 - 100,000 g/mol )Variable (typically 50,000 - 150,000 g/mol )Very High (>1,000,000 g/mol )
Glass Transition Temperature (Tg) ~105 - 115 °C~105 °C~115 °C
Thermal Decomposition Temperature > 300 °C~300 °C> 500 °C
Solubility Soluble in common organic solvents (e.g., THF, chloroform)Soluble in common organic solventsInsoluble in most solvents

Table 2: Comparison of Expected Surface Properties

PropertyPMMA with Perfluorohexyl Octane End-Group (Expected)Conventional PMMAPolytetrafluoroethylene (PTFE)
Surface Energy Low (~20-25 mN/m)Moderate (~40 mN/m)Very Low (~18 mN/m)[1]
Water Contact Angle High (>110°)Moderate (~70-80°)High (~110°)
Oil Contact Angle High (>70°)Low (<20°)High (>70°)
Coefficient of Friction LowModerateVery Low

Experimental Protocols for Polymer Characterization

To validate the expected properties of polymers synthesized using this compound, a suite of characterization techniques should be employed.

G cluster_synthesis Polymer Synthesis cluster_characterization Characterization synthesis Functionalized Polymer nmr NMR Spectroscopy synthesis->nmr gpc Gel Permeation Chromatography (GPC) synthesis->gpc dsc Differential Scanning Calorimetry (DSC) synthesis->dsc tga Thermogravimetric Analysis (TGA) synthesis->tga contact_angle Contact Angle Goniometry synthesis->contact_angle

Caption: Workflow for polymer characterization.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the incorporation of the this compound moiety and to determine the polymer's microstructure.

  • Protocol:

    • Dissolve 5-10 mg of the polymer sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹⁹F NMR spectra.

    • In the ¹H NMR spectrum, look for characteristic peaks of the octyl part of the initiator and the backbone of the polymer.

    • In the ¹⁹F NMR spectrum, the presence of signals corresponding to the perfluorohexyl group will confirm its incorporation.

2. Gel Permeation Chromatography (GPC)

  • Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.

  • Protocol:

    • Dissolve the polymer in a suitable mobile phase (e.g., THF) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm filter.

    • Inject the sample into the GPC system equipped with appropriate columns (e.g., polystyrene-divinylbenzene).

    • Calibrate the system with known polymer standards (e.g., polystyrene or PMMA) to determine the molecular weight.

3. Thermal Analysis: TGA and DSC

  • Objective: To evaluate the thermal stability and phase transitions of the polymer.

  • Protocol:

    • Thermogravimetric Analysis (TGA):

      • Place 5-10 mg of the polymer sample in an alumina crucible.

      • Heat the sample from room temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

      • The onset of weight loss indicates the decomposition temperature.

    • Differential Scanning Calorimetry (DSC):

      • Seal 5-10 mg of the polymer in an aluminum pan.

      • Heat the sample to a temperature above its expected glass transition temperature (Tg), then cool it, and reheat it at a controlled rate (e.g., 10 °C/min).

      • The Tg is determined from the inflection point in the heat flow curve during the second heating scan.

4. Contact Angle Goniometry

  • Objective: To assess the surface properties (hydrophobicity and oleophobicity) of the polymer.

  • Protocol:

    • Prepare a thin, uniform film of the polymer on a solid substrate (e.g., glass slide or silicon wafer) by spin-coating or solution casting.

    • Place a droplet of deionized water and a droplet of a standard oil (e.g., hexadecane) on the polymer surface.

    • Measure the contact angle between the liquid droplet and the polymer surface using a goniometer. Higher contact angles indicate lower surface energy and greater repellency.

Comparison with Alternative Fluorinated Polymers

Polymers functionalized with this compound are expected to offer a unique combination of properties compared to other fluoropolymers.

  • Processability: Unlike PTFE, which is notoriously difficult to process due to its high melting point and insolubility, polymers end-functionalized with a perfluorohexyl group are anticipated to retain the solubility and processability of the parent polymer (e.g., PMMA).[2]

  • Tunable Properties: The use of a functional initiator in a controlled polymerization process allows for precise control over the polymer's molecular weight and architecture. This enables the fine-tuning of bulk and surface properties for specific applications, a level of control not readily achievable with traditional fluoropolymers like PTFE.

  • Cost-Effectiveness: While fluorinated monomers can be expensive, the introduction of fluorine via a functional initiator can be a more economical approach to achieving desired surface properties without the need for a fully fluorinated polymer backbone.

Potential Applications in Research and Drug Development

The unique properties of polymers incorporating this compound open up a range of possibilities for researchers and drug development professionals:

  • Drug Delivery: The amphiphilic nature of these polymers could be exploited for the creation of micelles or nanoparticles for targeted drug delivery. The fluorinated segments can form a protective corona, enhancing stability and controlling the release of encapsulated therapeutic agents.

  • Biocompatible Coatings: The low surface energy and bio-inertness of fluorinated surfaces make these polymers excellent candidates for coating medical devices and implants, potentially reducing biofouling and improving biocompatibility.[3][4]

  • Advanced Materials: In a research context, these polymers can be used to create surfaces with tunable wettability, low-friction coatings, and chemically resistant films for a variety of analytical and experimental setups.

References

Comparative Reactivity Analysis: 2-Iodo-1-(perfluorohexyl)octane versus Traditional Alkyl Iodides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-Iodo-1-(perfluorohexyl)octane against its non-fluorinated counterpart, 2-iodooctane. The introduction of a perfluorohexyl group significantly modifies the physicochemical properties of the parent octane chain, influencing its reactivity in key organic transformations. This document aims to provide an objective comparison supported by available experimental data and detailed methodologies for researchers considering the use of this fluorous-tagged compound in their synthetic endeavors.

Executive Summary

This compound is a specialty chemical used in the synthesis of fluorinated molecules, materials science, and biomedical applications. Its reactivity is primarily centered around the carbon-iodine bond, which can participate in nucleophilic substitution, reduction, and radical reactions. Compared to the traditional 2-iodooctane, the presence of the electron-withdrawing perfluorohexyl group is expected to decrease the rate of S(_N)2 reactions due to electronic effects. However, this fluorous tag offers unique advantages in product purification through fluorous solid-phase extraction (F-SPE). This guide will delve into a comparative analysis of these reactivity patterns.

Data Presentation: Reactivity Comparison

Table 1: Nucleophilic Substitution (S(_N)2) Reactivity Comparison

FeatureThis compound2-Iodooctane (Non-fluorinated Alternative)
Reaction Type Nucleophilic Substitution (S(_N)2)Nucleophilic Substitution (S(_N)2)
Typical Nucleophiles Azide (N(_3)
^{-}
), Cyanide (CN
^{-}
), Thiolates (RS
^{-}
)
Azide (N(_3)
^{-}
), Cyanide (CN
^{-}
), Thiolates (RS
^{-}
)
Expected Relative Rate SlowerFaster
Reported Yields (Finkelstein) 65-85% (for its synthesis from the corresponding bromide)[1]Generally high, often >90%
Key Influencing Factor The strong electron-withdrawing effect of the perfluorohexyl group deactivates the electrophilic carbon towards nucleophilic attack.Alkyl chain provides slight electron-donating effect, activating the electrophilic carbon.
Purification Advantage Product can be readily separated using Fluorous Solid-Phase Extraction (F-SPE).Standard chromatographic techniques required.

Table 2: Reduction Reactivity Comparison

FeatureThis compound2-Iodooctane (Non-fluorinated Alternative)
Reaction Type Reduction of C-I bondReduction of C-I bond
Typical Reagents LiAlH(_4), Catalytic Hydrogenation (e.g., H(_2)/Pd/C)[1]LiAlH(_4), Catalytic Hydrogenation (e.g., H(_2)/Pd/C)
Expected Reactivity Similar to non-fluorinated analog.Standard secondary alkyl iodide reduction.
Product 1-(Perfluorohexyl)octaneOctane
Reported Yields HighHigh

Table 3: Radical Reaction Comparison

FeatureThis compound2-Iodooctane (Non-fluorinated Alternative)
Reaction Type Radical Addition to AlkenesRadical Addition to Alkenes
Initiation Thermal or photochemical initiation (e.g., AIBN)Thermal or photochemical initiation (e.g., AIBN)
Expected Reactivity The C-I bond is readily cleaved to form a secondary radical. The perfluoroalkyl group can influence the stability and reactivity of the radical intermediate.Standard secondary alkyl iodide behavior in radical reactions.
Key Consideration The resulting perfluoroalkyl-containing radical can have unique reactivity and selectivity.Forms a standard secondary octyl radical.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are based on standard organic synthesis procedures and may require optimization for specific applications.

Protocol 1: Nucleophilic Substitution with Sodium Azide

Objective: To synthesize 2-Azido-1-(perfluorohexyl)octane.

Materials:

  • This compound

  • Sodium azide (NaN(_3))

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Diethyl ether

  • Magnesium sulfate (MgSO(_4)), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by fluorous solid-phase extraction (F-SPE) or column chromatography.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH(_4))

Objective: To synthesize 1-(Perfluorohexyl)octane.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH(_4))

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (Na(_2)SO(_4)), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar and anhydrous THF under a nitrogen atmosphere, carefully add LiAlH(_4) (1.2 eq) at 0 °C (ice bath).

  • Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask and add it dropwise to the LiAlH(_4) suspension via a dropping funnel.

  • After the addition is complete, allow the reaction to stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the flask back to 0 °C and quench the reaction by the slow, sequential addition of deionized water, followed by 15% aqueous NaOH, and then more deionized water (Fieser workup).

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 1-(Perfluorohexyl)octane can be purified by distillation or chromatography if necessary.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the reactivity of this compound.

Nucleophilic_Substitution_Pathway cluster_reactants Reactants cluster_transition_state Transition State (SN2) cluster_products Products C8H16(C6F13)I This compound TS [Nu---C---I]‡ C8H16(C6F13)I->TS Nu Nucleophile (e.g., N3-) Nu->TS Product Substituted Product TS->Product I- Iodide Ion TS->I-

Caption: S(_N)2 reaction pathway of this compound.

Reduction_Workflow Start This compound Reaction Reduction (e.g., LiAlH4 in THF) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification End 1-(Perfluorohexyl)octane Purification->End

Caption: General experimental workflow for the reduction of this compound.

Reactivity_Comparison_Logic Substrate Alkyl Iodide Fluorinated This compound Substrate->Fluorinated NonFluorinated 2-Iodooctane Substrate->NonFluorinated SN2_Rate SN2 Reactivity Fluorinated->SN2_Rate Electronic Effect Purification Purification Method Fluorinated->Purification Unique Property NonFluorinated->SN2_Rate NonFluorinated->Purification Slower Slower Rate SN2_Rate->Slower is Faster Faster Rate SN2_Rate->Faster is Radical_React Radical Reactivity F_SPE Fluorous-SPE Purification->F_SPE enables Chromatography Standard Chromatography Purification->Chromatography requires

Caption: Logical relationship in the comparative analysis of fluorinated vs. non-fluorinated iodides.

References

The Efficacy of 2-Iodo-1-(perfluorohexyl)octane as a Radical Initiator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of initiation systems utilizing 2-Iodo-1-(perfluorohexyl)octane as a source of radicals against conventional radical initiators. While not a classical radical initiator in the vein of AIBN or benzoyl peroxide, this compound serves as a potent radical precursor , generating highly reactive perfluoroalkyl radicals upon activation. This guide will delve into the mechanisms, efficacy, and experimental considerations of using this compound in radical-mediated processes.

Understanding the Role of this compound in Radical Generation

Contrary to typical thermal initiators that undergo unimolecular bond cleavage at elevated temperatures, this compound requires an external stimulus to induce the homolytic cleavage of its carbon-iodine (C-I) bond. This bond is significantly weaker than carbon-fluorine or carbon-hydrogen bonds, making it susceptible to cleavage under specific conditions to generate a perfluorohexyl-octyl radical.

The primary methods for activating this compound to produce radicals include:

  • Photolysis: Irradiation with UV or visible light can provide the energy necessary to break the C-I bond. This method often employs a photosensitizer or a photocatalyst to enhance efficiency, particularly with visible light.

  • Redox Initiation: Transition metal complexes or certain bases can react with the perfluoroalkyl iodide in a single electron transfer process to generate the radical species.

Once generated, the perfluorohexyl-octyl radical can initiate polymerization or engage in various other radical-mediated transformations. A significant application of perfluoroalkyl iodides is in Iodine Degenerative Transfer (IDT) polymerization , a type of controlled radical polymerization that allows for the synthesis of well-defined polymers.

Logical Relationship of Radical Generation

G Radical Generation from this compound cluster_activation Activation Methods Photolysis Photolysis Radical_Generation Homolytic C-I Bond Cleavage Photolysis->Radical_Generation Redox_Initiation Redox_Initiation Redox_Initiation->Radical_Generation F(CF2)6(CH2)7CH2I This compound F(CF2)6(CH2)7CH2I->Radical_Generation Activation F(CF2)6(CH2)7CH2_rad Perfluorohexyl-octyl Radical Radical_Generation->F(CF2)6(CH2)7CH2_rad I_rad Iodine Radical Radical_Generation->I_rad Reaction_Initiation Initiation of Polymerization or other Radical Reactions F(CF2)6(CH2)7CH2_rad->Reaction_Initiation

Caption: Radical generation from this compound.

Comparison with Conventional Radical Initiators

The efficacy of a radical initiator is determined by several factors, including its decomposition rate, initiation efficiency, and the reactivity of the generated radicals. This section compares the initiation system based on this compound with two widely used conventional initiators: Azobisisobutyronitrile (AIBN) and Benzoyl Peroxide (BPO).

FeatureThis compound SystemAzobisisobutyronitrile (AIBN)Benzoyl Peroxide (BPO)
Initiation Mechanism Photolytic or redox-induced C-I bond homolysisThermal decompositionThermal decomposition
Activation Condition UV/Visible light or chemical reagents at ambient or elevated temperaturesTypically 60-80°CTypically 70-95°C
Generated Radicals Perfluorohexyl-octyl radical and Iodine radical2 x Cyanopropyl radical + N₂2 x Benzoyloxyl radical → Phenyl radical + CO₂
Initiation Control High temporal and spatial control with lightPrimarily temperature-dependentPrimarily temperature-dependent
Suitability for CRP Yes, as a chain transfer agent in IDTCan be used in some CRP techniques but less commonCan be used in some CRP techniques
Byproducts Iodine radical can participate in reversible terminationNitrogen gas (inert)Carbon dioxide
Solubility Soluble in many organic solventsSoluble in many organic solventsSoluble in many organic solvents, less so in water

Experimental Protocols

General Protocol for Photoinitiated Radical Polymerization using this compound

This protocol outlines a general procedure for the controlled radical polymerization of a vinyl monomer using this compound as a radical precursor under visible light irradiation with a photoredox catalyst.

Materials:

  • This compound

  • Monomer (e.g., methyl methacrylate)

  • Photoredox catalyst (e.g., fac-[Ir(ppy)₃])

  • Solvent (e.g., anhydrous and degassed DMSO)

  • Schlenk flask or similar reaction vessel

  • Light source (e.g., blue LED lamp)

  • Stirring plate

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To a Schlenk flask, add the desired amounts of this compound, the monomer, and the photoredox catalyst.

  • Add the anhydrous and degassed solvent to the flask.

  • The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Position the flask at a fixed distance from the light source and begin irradiation while stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by techniques such as ¹H NMR spectroscopy (for conversion) and gel permeation chromatography (for molecular weight and dispersity).

  • To quench the reaction, turn off the light source and expose the mixture to air.

  • Precipitate the polymer in a suitable non-solvent (e.g., methanol) and dry under vacuum.

Experimental Workflow

G Workflow for Photoinitiated Polymerization Start Start Prepare_Mixture Prepare reaction mixture: - this compound - Monomer - Photocatalyst - Solvent Start->Prepare_Mixture Degas Degas mixture via freeze-pump-thaw cycles Prepare_Mixture->Degas Inert_Atmosphere Place under inert atmosphere (N2 or Ar) Degas->Inert_Atmosphere Irradiate Irradiate with light source and stir Inert_Atmosphere->Irradiate Monitor Monitor reaction progress (NMR, GPC) Irradiate->Monitor Monitor->Irradiate Continue reaction Quench Quench reaction (turn off light, expose to air) Monitor->Quench Reaction complete Isolate Isolate polymer via precipitation and drying Quench->Isolate End End Isolate->End

Caption: Experimental workflow for photoinitiated polymerization.

Concluding Remarks

This compound is a versatile compound that, while not a conventional radical initiator, serves as an effective precursor for generating perfluoroalkyl radicals. Its use, particularly in photochemically-induced processes, offers a high degree of control over the initiation step, which is advantageous for the synthesis of polymers with specific architectures and for performing reactions under mild conditions. The choice between a this compound-based system and a traditional thermal initiator will depend on the specific requirements of the reaction, including the desired level of control, the temperature sensitivity of the reactants, and the intended application of the final product. For applications demanding precision and control, such as in the development of advanced materials and pharmaceuticals, the unique properties of this perfluoroalkyl iodide as a radical source present a compelling option.

A Comparative Guide to the Chemical Reactivity of 2-Iodo-1-(perfluorohexyl)octane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reactivity profile of 2-Iodo-1-(perfluorohexyl)octane (F6H2I) is crucial for its application in synthesis, advanced materials, and pharmaceutical sciences. This guide provides a comparative analysis of F6H2I's reactivity with various reagents, supported by experimental insights.

Chemical Reactivity Profile of this compound

This compound is a semifluorinated alkane whose reactivity is primarily dictated by the carbon-iodine bond. The iodine atom serves as a good leaving group, making the molecule susceptible to a range of chemical transformations. Its reactivity can be broadly categorized into nucleophilic substitution, reduction, and radical reactions.[1]

Data Summary: Reactivity with Various Reagents

The following table summarizes the key reactions of this compound with different classes of reagents, providing a comparative overview of its chemical behavior.

Reagent ClassSpecific Reagent Example(s)Reaction TypeProduct(s)Reported Yield (%)
Nucleophiles Sodium azide (NaN₃)Nucleophilic Substitution2-Azido-1-(perfluorohexyl)octaneNot specified
Sodium iodide (NaI) in DMF/THFFinkelstein Reaction (Halogen Exchange)(Used in synthesis of F6H2I from the corresponding bromide)65 - 85
Reducing Agents Lithium aluminum hydride (LiAlH₄)Reduction1-(Perfluorohexyl)octaneNot specified
Catalytic Hydrogenation (H₂/Pd)Reduction1-(Perfluorohexyl)octaneNot specified
Radical Initiators AIBN (Azobisisobutyronitrile)Radical Addition (in synthesis)Iodo adduct with 1-octeneNot specified

Key Reaction Pathways and Experimental Protocols

Understanding the experimental conditions is vital for replicating and building upon existing research. This section details the methodologies for the principal reactions involving this compound.

Nucleophilic Substitution Reactions

The presence of iodine, a good leaving group, facilitates the substitution by various nucleophiles, allowing for the introduction of diverse functional groups.[1]

Experimental Protocol: Finkelstein-type Reaction for Synthesis

A common method to synthesize this compound is through a Finkelstein-type reaction, which involves the displacement of another halogen.[1]

  • Reactants : 1-(Perfluorohexyl)octyl bromide and Sodium Iodide (NaI).

  • Solvent : A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Conditions : The reaction mixture is heated to 80–100°C under an inert atmosphere.

  • Yields : This method has reported yields between 65% and 85%.[1]

DOT Diagram: Nucleophilic Substitution Workflow

G cluster_0 Nucleophilic Substitution of F6H2-Br F6H2Br 1-(Perfluorohexyl)octyl bromide Reaction Reaction Mixture F6H2Br->Reaction NaI Sodium Iodide (NaI) NaI->Reaction Solvent DMF or THF Solvent->Reaction Heat 80-100°C Heat->Reaction Product This compound Reaction->Product Yield: 65-85%

Caption: Workflow for the synthesis of this compound via a Finkelstein-type reaction.

Reduction Reactions

The carbon-iodine bond in this compound can be reduced to a carbon-hydrogen bond, effectively removing the iodine atom to yield 1-(perfluorohexyl)octane.[1]

Experimental Protocol: Reduction using Lithium Aluminum Hydride

  • Reactant : this compound.

  • Reagent : Lithium aluminum hydride (LiAlH₄).

  • Procedure : The reaction is typically carried out in an appropriate solvent, followed by quenching to yield the reduced product.

Experimental Protocol: Catalytic Hydrogenation

  • Reactant : this compound.

  • Reagents : Hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst.

  • Procedure : The reaction is conducted under a hydrogen atmosphere with the catalyst dispersed in a suitable solvent.

DOT Diagram: Reduction Pathways

G cluster_0 Reduction Pathways F6H2I This compound LiAlH4 LiAlH4 F6H2I->LiAlH4 Hydride Reduction H2_Pd H2 / Pd Catalyst F6H2I->H2_Pd Catalytic Hydrogenation Product 1-(Perfluorohexyl)octane LiAlH4->Product H2_Pd->Product G cluster_0 Synthesis via Radical Addition Start Perfluorohexyl Iodide + 1-Octene Adduct Iodo Adduct Start->Adduct Radical Addition Initiator AIBN, 80°C Initiator->Adduct Reduction Reduction (e.g., LiAlH4) Adduct->Reduction Final_Product 2-Perfluorohexyl Octane Reduction->Final_Product

References

Differentiating Isomers of 2-Iodo-1-(perfluorohexyl)octane using ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The precise structural elucidation of fluorinated organic compounds is paramount in the fields of materials science, medicinal chemistry, and pharmaceutical development. For long-chain alkanes featuring both iodine and a perfluoroalkyl substituent, such as 2-Iodo-1-(perfluorohexyl)octane, isomeric purity is critical. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy offers a powerful, non-destructive technique to differentiate between positional isomers by exploiting the unique electronic environment of each carbon atom within the molecule. This guide provides a comparative analysis of the expected ¹³C NMR spectra of this compound and its potential positional isomers, supported by established principles of NMR spectroscopy.

Predicted ¹³C NMR Chemical Shifts for Isomers of Iodo-1-(perfluorohexyl)octane

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound and two of its likely positional isomers: 1-Iodo-1-(perfluorohexyl)octane and 3-Iodo-1-(perfluorohexyl)octane. These predictions are based on the known effects of iodine and perfluoroalkyl substituents on alkane chains. The carbon atoms are numbered starting from the carbon attached to the perfluorohexyl group.

Carbon PositionThis compound (Predicted δ, ppm)1-Iodo-1-(perfluorohexyl)octane (Predicted δ, ppm)3-Iodo-1-(perfluorohexyl)octane (Predicted δ, ppm)Key Differentiating Features
C-1 ~65-75 (CH₂)~40-50 (CHI)~65-75 (CH₂)Position of the downfield CH-I or upfield CH₂ signal
C-2 ~30-40 (CHI)~30-40 (CH₂)~40-50 (CH₂)Presence and position of the carbon bearing the iodine
C-3 ~30-40 (CH₂)~25-35 (CH₂)~35-45 (CHI)Shift of the carbon adjacent to the iodo-substituted carbon
C-4 to C-7 ~22-35 (CH₂)~22-35 (CH₂)~22-35 (CH₂)Generally similar shifts for the bulk of the alkyl chain
C-8 ~14 (CH₃)~14 (CH₃)~14 (CH₃)Terminal methyl group remains consistent
Perfluorohexyl Carbons (C₁' - C₆') ~110-125 (CF₂, CF₃)~110-125 (CF₂, CF₃)~110-125 (CF₂, CF₃)Complex multiplets due to C-F coupling, largely unaffected by iodine position on the octyl chain
Number of Signals 141414All isomers present the same number of unique carbon signals

Note: The chemical shifts for the perfluorohexyl group are highly complex due to carbon-fluorine coupling and are expected in the range of 110-125 ppm. The primary differentiation between the isomers will arise from the distinct chemical shifts of the carbons in the octyl chain, particularly those in close proximity to the iodine atom. The carbon directly bonded to the iodine (α-carbon) will experience a significant downfield shift, while the adjacent carbons (β-carbons) will also be affected, though to a lesser extent. The highly electronegative perfluorohexyl group will cause a significant downfield shift for the C-1 carbon.

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

A standard protocol for obtaining a quantitative ¹³C NMR spectrum is outlined below.

1. Sample Preparation:

  • Dissolve 10-50 mg of the purified this compound isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of any particulate matter.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for ¹³C frequency.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set a spectral width that encompasses the expected chemical shift range (e.g., 0-220 ppm).

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is crucial for obtaining quantitative data, especially for quaternary carbons and carbons in the perfluoroalkyl chain.

  • Number of Scans (ns): Depending on the sample concentration, acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate the signals if quantitative analysis is required, although routine ¹³C NMR is typically not used for integration due to varying relaxation times and the Nuclear Overhauser Effect (NOE).

Logical Workflow for Isomeric Differentiation

The following diagram illustrates the logical process for distinguishing between the different isomers of Iodo-1-(perfluorohexyl)octane using ¹³C NMR data.

Isomer_Differentiation cluster_0 Experimental Workflow cluster_1 Data Analysis and Isomer Identification A Acquire 13C NMR Spectrum B Identify Number of Signals A->B C Analyze Chemical Shifts (δ) B->C D 14 Unique Signals C->D E Downfield CH-I at ~30-40 ppm Upfield CH2-C6F13 at ~65-75 ppm D->E  Isomer is 2-Iodo... F Downfield CH-I at ~40-50 ppm Upfield CH2-C6F13 at ~65-75 ppm D->F  Isomer is 1-Iodo... G Downfield CH-I at ~35-45 ppm Upfield CH2-C6F13 at ~65-75 ppm D->G  Isomer is 3-Iodo...

Caption: Logical workflow for the differentiation of iodo-1-(perfluorohexyl)octane isomers using ¹³C NMR spectroscopy.

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